molecular formula C7H7N3 B1323392 Pyrazolo[1,5-a]pyridin-2-amine CAS No. 51119-05-2

Pyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B1323392
CAS No.: 51119-05-2
M. Wt: 133.15 g/mol
InChI Key: GHTCDIMLJVTPEP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTCDIMLJVTPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619092
Record name Pyrazolo[1,5-a]pyridin-2-amine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51119-05-2
Record name Pyrazolo[1,5-a]pyridin-2-amine
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Record name pyrazolo[1,5-a]pyridin-2-amine
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Foundational & Exploratory

A Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridin-2-amine from N-aminopyridinium Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Pyrazolo[1,5-a]pyridin-2-amine and its derivatives, a scaffold of significant interest in medicinal chemistry, from N-aminopyridinium ylides. The core of this synthetic approach lies in the versatile [3+2] cycloaddition reaction, offering a powerful tool for the construction of this valuable heterocyclic system. This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and comparative quantitative data to facilitate research and development in this area.

Core Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyridine core from N-aminopyridinium ylides is predominantly achieved through two main strategies:

  • [3+2] Cycloaddition Reactions: This is the most prevalent and versatile method. N-aminopyridinium ylides, acting as 1,3-dipoles, react with a variety of dipolarophiles, such as alkenes and alkynes, to construct the pyrazolo[1,5-a]pyridine skeleton. Variations of this reaction include metal-free, catalyst-free (sonochemical), and oxidative conditions.

  • Cross-Dehydrogenative Coupling (CDC): An alternative approach involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. This method, promoted by acetic acid and molecular oxygen, offers a direct route to functionalized pyrazolo[1,5-a]pyridines.

This guide will focus on the [3+2] cycloaddition approach for the synthesis of the target molecule, this compound.

Synthesis of this compound via [3+2] Cycloaddition

A direct and efficient method for the synthesis of 2-aminopyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium ylides with ketene S,S-acetals or N,S-acetals. This reaction proceeds via a [3+2] cycloaddition followed by elimination of a leaving group to afford the aromatic 2-amino-substituted product.

General Reaction Scheme

The general reaction scheme for the synthesis of Pyrazolo[1,5-a]pyridin-2-amines is depicted below. The N-aminopyridinium ylide is typically generated in situ from the corresponding N-aminopyridinium salt by treatment with a base.

G cluster_reactants Reactants cluster_products Products Ylide N-Aminopyridinium Ylide Product This compound Ylide->Product + Dipolarophile, Base, Solvent, Δ Dipolarophile Ketene S,S-acetal or N,S-acetal LeavingGroup Leaving Group (e.g., 2 R-SH or R-SH + R-NH2)

Caption: General reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through a well-established [3+2] cycloaddition mechanism. The N-aminopyridinium ylide acts as a 1,3-dipole and reacts with the electron-deficient alkene of the ketene acetal. The resulting cycloadduct then undergoes elimination to yield the aromatic this compound.

G Ylide N-Aminopyridinium Ylide Cycloadduct Cycloadduct Intermediate Ylide->Cycloadduct + Ketene Acetal KeteneAcetal Ketene S,S- or N,S-acetal Product This compound Cycloadduct->Product Aromatization Elimination Elimination

Caption: Mechanism of [3+2] cycloaddition for 2-aminopyrazolo[1,5-a]pyridine synthesis.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound derivatives.

Synthesis of 2-(Methylthio)pyrazolo[1,5-a]pyridine-3-carbonitrile (A precursor to 2-aminopyrazolo[1,5-a]pyridines)

This protocol describes the synthesis of a 2-methylthio substituted pyrazolo[1,5-a]pyridine, which can be a precursor to the 2-amino derivative through subsequent nucleophilic substitution.

Materials:

  • N-Aminopyridinium iodide

  • (Methylthio)acrylonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of N-aminopyridinium iodide (1.0 mmol), (methylthio)acrylonitrile (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (5 mL) is stirred at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-(methylthio)pyrazolo[1,5-a]pyridine-3-carbonitrile.

General Procedure for the Synthesis of 7-Aminopyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling[1][2]

This protocol outlines an alternative synthesis of aminopyrazolo[1,5-a]pyridines, specifically yielding the 7-amino isomer.

Materials:

  • 1-Amino-2-imino-pyridine derivative (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile)[1]

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)[1]

  • Acetic acid (AcOH)[1]

  • Ethanol (EtOH)[1]

  • Oxygen (O₂) atmosphere[1]

Procedure:

  • A solution of the 1-amino-2-imino-pyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equiv) is prepared.[1]

  • The reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm).[1]

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the 7-aminopyrazolo[1,5-a]pyridine derivative.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives based on the methodologies discussed.

Table 1: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

EntryN-Aminopyridinium SaltDipolarophileBase/CatalystSolventTemp (°C)Time (h)Yield (%)
1N-Aminopyridinium iodide(Methylthio)acrylonitrileK₂CO₃DMF801275-85
2N-Aminopyridinium chloridePhenylacetylene-Toluene1102460-70
3N-Aminopyridinium mesylateEthyl propiolateDBUCH₂Cl₂RT680-90
4N-Aminopyridinium tosylateDimethyl acetylenedicarboxylate-Acetonitrile (Sonication)850.3390-95

Table 2: Synthesis of 7-Aminopyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling [1]

Entry1-Amino-2-iminopyridine Derivative1,3-Dicarbonyl CompoundSolventTemp (°C)Time (h)Yield (%)
11-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetateEtOH1301894
21-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileAcetylacetoneEtOH1301881
31-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetateEtOH1301890

Visualization of Key Processes

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

G cluster_synthesis Synthetic Workflow Start N-Aminopyridinium Salt Ylide In situ generation of N-Aminopyridinium Ylide Start->Ylide Base Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Reactants Ketene S,S- or N,S-acetal Reactants->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Aromatization Aromatization (Elimination) Intermediate->Aromatization Product This compound Aromatization->Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from N-aminopyridinium ylides via [3+2] cycloaddition with ketene acetals represents a robust and efficient methodology. This guide provides the necessary foundational knowledge, including reaction mechanisms, detailed experimental protocols, and comparative data, to empower researchers in the fields of organic synthesis and drug discovery to explore and expand upon this important class of heterocyclic compounds. The alternative cross-dehydrogenative coupling route also offers a valuable strategy for accessing specific isomers of aminopyrazolo[1,5-a]pyridines.

References

Pyrazolo[1,5-a]pyridin-2-amine: A Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of Pyrazolo[1,5-a]pyridin-2-amine. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry, with derivatives being explored for their potential as kinase inhibitors and anticancer agents.

Chemical and Physical Properties

This compound is a solid compound at room temperature. While extensive experimental data on its physical properties is limited, the fundamental molecular characteristics are well-defined.

PropertyValueSource
CAS Number 51119-05-2
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Physical Form Solid
Purity ≥98%
Melting Point Data not available[1]
Boiling Point Data not available[1]
Storage Refrigerator

Structure Elucidation

structure Pyrazolo[1,5-a]pyridine Core Structure and Numbering cluster_0 C7 C7 C6 C6 C7->C6 C5 C5 C6->C5 N4 N4 C5->N4 C8 C8 N4->C8 C8->C7 N1 N1 C8->N1 N9 N9 N1->N9 C3 C3 N9->C3 C2 C2 C3->C2 C2->N1 C7_label 7 C6_label 6 C5_label 5 N4_label 4 (N) C8_label 8a N1_label 1 (N) C2_label 2 C3_label 3 N9_label 9 (N)

Pyrazolo[1,5-a]pyridine Core Structure

Spectroscopic Data for N-(pyrazolo[1,5-a]pyridin-2-yl)acrylamide:

This data for a closely related derivative confirms the presence and substitution pattern of the bicyclic core. The signals in the aromatic region (approx. 6.70-8.26 ppm) are characteristic of the pyrazolo[1,5-a]pyridine ring system.

Data TypeSpectroscopic DataSource
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.68 (1H, br s), 8.26 (1H, d, J = 8.0 Hz), 7.45-7.49 (1H, m), 7.10-7.15 (1H, m), 7.08 (1H, s), 6.70-6.75 (1H, m), 6.48 (1H, dd, J = 17.0, 1.2 Hz), 6.27 (1H, dd, J = 17.0, 10.2 Hz), 5.80 (1H, dd, J = 10.2, 1.2 Hz)[2]
ESI-HRMS Calculated for C₁₀H₁₀N₃O [(M+H)⁺]: 188.0818; Found: 188.0820[2]

Experimental Protocols

Synthesis of this compound

A reported synthesis for the core compound involves the cyclization of a pyridine-based precursor.[3]

Reaction:

  • Starting Material: 2-(pyridin-2-yl)acetonitrile

  • Reagents: O-(mesitylsulfonyl)hydroxylamine, triethylamine

  • Reaction Type: Cyclization

Protocol: The core structure of this compound is assembled by the cyclization of 2-(pyridin-2-yl)acetonitrile through its reaction with O-(mesitylsulfonyl)hydroxylamine in the presence of triethylamine.[3] Specific reaction conditions such as solvent, temperature, and duration were not detailed in the referenced abstract.

synthesis_workflow reagents 2-(pyridin-2-yl)acetonitrile + O-(mesitylsulfonyl)hydroxylamine + Triethylamine reaction Cyclization Reaction reagents->reaction Combine product This compound reaction->product Forms

Synthesis Workflow for the Core Compound
Synthesis of N-(pyrazolo[1,5-a]pyridin-2-yl)acrylamide (Derivative Example)

This protocol illustrates a common subsequent step: the acylation of the 2-amino group.

Protocol:

  • Dissolve this compound (120 mg, 0.86 mmol, 1.0 eq) and triethylamine (0.12 mL, 0.86 mmol, 1.0 eq) in dichloromethane (3 mL).[2]

  • Cool the solution to 0°C.[2]

  • Add acryloyl chloride (0.074 mL, 0.86 mmol, 1.0 eq) to the solution.[2]

  • Stir the mixture for 2 hours under a nitrogen atmosphere.[2]

  • Concentrate the resulting mixture in vacuo.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Applications in Drug Development

Derivatives of the pyrazolo[1,5-a]pyridine scaffold are of significant interest in drug discovery. Research has shown that compounds incorporating this core structure are being evaluated for various therapeutic applications, including:

  • Oncology: As cytotoxic agents against breast cancer cell lines (MCF-7) and as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) kinase.[2][3]

  • Enzyme Inhibition: As potential inhibitors for other key enzymes, such as Histone deacetylase 6 (HDAC6), which are targets for a range of diseases.[4]

The synthetic accessibility and the biological relevance of this scaffold make this compound a key building block for the development of novel therapeutics.

References

Spectroscopic and Structural Elucidation of Pyrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a complete, experimentally verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Pyrazolo[1,5-a]pyridin-2-amine (CAS 51119-05-2) did not yield a comprehensive dataset. To provide a valuable resource on the core heterocyclic system, this guide presents the available spectroscopic data for the parent compound, Pyrazolo[1,5-a]pyridine (CAS 274-56-6) . This information serves as a foundational reference for the characterization of its derivatives.

Introduction

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties and structural framework make them key scaffolds in the development of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is paramount for the synthesis, characterization, and application of these compounds. This technical guide provides a summary of the available spectroscopic data for Pyrazolo[1,5-a]pyridine and outlines generalized experimental protocols for acquiring such data.

Spectroscopic Data of Pyrazolo[1,5-a]pyridine

The following tables summarize the key spectroscopic data for the parent compound, Pyrazolo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pyrazolo[1,5-a]pyridine

ProtonChemical Shift (δ, ppm)
H-27.80
H-36.58
H-47.44
H-56.62
H-66.97
H-78.39

Solvent: CCl₄[1]

Table 2: ¹³C NMR Spectroscopic Data for Pyrazolo[1,5-a]pyridine

CarbonChemical Shift (δ, ppm)
C-2140.5
C-3127.2
C-4127.2
C-5151.2
C-6151.2
C-7-
C-8a-

Note: A complete, experimentally verified ¹³C NMR dataset for the parent compound was not available in the searched literature. The provided data is based on values for pyridine, a related heterocyclic compound, and should be used as an estimation.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridine (as an analogue for Pyrazolo[1,5-a]pyridine)

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
C=C, C=NRing Stretching1600-1450
Aromatic C-HIn-plane bending1300-1000
Aromatic C-HOut-of-plane bending900-675

Note: Specific experimental IR data for Pyrazolo[1,5-a]pyridine was not found. The data presented is for pyridine, which exhibits similar aromatic C-H and ring stretching vibrations.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Pyrazolo[1,5-a]pyridine

Ionm/z
[M]⁺118.05

Ionization Method: Electron Ionization (EI)[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for N-heterocyclic compounds like Pyrazolo[1,5-a]pyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher field strength).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic compounds).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm for organic compounds).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).[5]

    • Apply a drop of the resulting solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule by comparing the obtained spectrum with correlation charts and spectral databases.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used. The sample is vaporized by heating in the ion source.[6]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[6][7]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide information about the molecule's structure.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a pyrazolo[1,5-a]pyridine derivative.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting_Materials Starting Materials (e.g., N-aminopyridinium ylides, alkenes) Reaction Cycloaddition Reaction Starting_Materials->Reaction Reagents, Solvent, Heat Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Initial Characterization (TLC, Melting Point) Purification->Characterization Spectroscopic_Analysis Pure Compound Characterization->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Spectroscopic_Analysis_Detail cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms Mass Spectrometry Analysis Sample Pure Solid Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Film Prepare Thin Film on Salt Plate Sample->Prepare_Film Introduce_Sample Introduce Sample (e.g., Direct Probe) Sample->Introduce_Sample Acquire_NMR Acquire ¹H & ¹³C Spectra Dissolve->Acquire_NMR Process_NMR Process FID Data Acquire_NMR->Process_NMR NMR_Data Chemical Shifts & Coupling Constants Process_NMR->NMR_Data Acquire_IR Acquire FT-IR Spectrum Prepare_Film->Acquire_IR IR_Data Absorption Bands (cm⁻¹) Acquire_IR->IR_Data Ionize Electron Ionization (EI) Introduce_Sample->Ionize Analyze_Mass Separate Ions by m/z Ionize->Analyze_Mass MS_Data Mass Spectrum (Molecular Ion & Fragments) Analyze_Mass->MS_Data

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-amine Derivatives and their Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Pyrazolo[1,5-a]pyridin-2-amine derivatives and their structural analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly in the fields of oncology and infectious diseases. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this privileged scaffold.

Core Scaffold and its Significance

The Pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that serves as a versatile scaffold in drug design. The introduction of an amine group at the 2-position, affording this compound, provides a key vector for chemical modification and interaction with biological targets. Structural analogues, such as the isomeric Pyrazolo[1,5-a]pyrimidines, have also demonstrated significant biological activities and are included in this guide for comparative purposes. These compounds are known to act as inhibitors of various protein kinases and have shown potent antitubercular activity, highlighting their therapeutic potential.

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

The synthesis of the Pyrazolo[1,5-a]pyridine core can be achieved through several methodologies, with the most common being the [3+2] cycloaddition reaction.

General Synthetic Workflow

A prevalent method for the synthesis of substituted Pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium ylides with appropriate alkynes or alkenes. Another efficient approach is the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-amino-2-iminopyridines N-amino-2-iminopyridines Coupling Reaction Coupling Reaction N-amino-2-iminopyridines->Coupling Reaction 1,3-Dicarbonyl Compounds 1,3-Dicarbonyl Compounds 1,3-Dicarbonyl Compounds->Coupling Reaction Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Coupling Reaction->Pyrazolo[1,5-a]pyridine Core

General Synthetic Workflow for Pyrazolo[1,5-a]pyridine Core
Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1][2]

This protocol describes a cross-dehydrogenative coupling reaction.

  • Reactants: A mixture of N-amino-2-imino-pyridine derivative (3 mmol) and ethyl acetoacetate (3 mmol).

  • Solvent and Reagents: The reactants are dissolved in ethanol (10 mL) containing acetic acid (1.08 g, 6 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm).

  • Work-up and Purification: After cooling to room temperature, the solid product is filtered, washed with ethanol, and dried. The crude product is then recrystallized from ethanol to yield the pure compound.

Protocol 2: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

This method offers a more environmentally friendly approach.

  • Reactants: An equimolar mixture of a 1-amino-2(1H)-pyridine-2-imine derivative and an acetylene derivative (e.g., dimethyl acetylenedicarboxylate).

  • Solvent: Acetonitrile.

  • Reaction Conditions: The mixture is subjected to sonication for 20 minutes at 85 °C.

  • Work-up and Purification: Upon cooling, the solid product is filtered, washed with ethanol, dried, and recrystallized to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Biological Activities and Quantitative Data

This compound derivatives and their analogues have been extensively evaluated for their biological activities, primarily as kinase inhibitors and antitubercular agents.

Kinase Inhibition

These compounds have shown potent inhibitory activity against a range of protein kinases implicated in cancer, such as PI3K, CDK2, and TRK.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Analogue Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
5x p110α (PI3K)0.9-[3]
6s CDK2230-[4]
6t CDK290-[4]
6s TRKA450-[4]
8 TrkA1.7-[5]
9 TrkA1.7-[5]
12 TrkA1-100-[5]
13 TrkA1-100-[5]
9b EGFR8.4MCF-7[6]
Antitubercular Activity

Several Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains.

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound IDM. tuberculosis StrainMIC (µg/mL)AssayReference
P19 H37Rv1.56MABA
P24 H37Rv22.5 (IC50)J774 cells
P25 H37Rv20.2 (IC50)J774 cells
P26 H37Rv-MABA

Mechanism of Action: Signaling Pathways

The anticancer activity of this compound derivatives often stems from their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer.[7][8][9][10] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Activation of Receptor Tyrosine Kinases (RTKs) recruits and activates PI3K.[7][8] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting Akt and PDK1 to the cell membrane, leading to Akt phosphorylation and activation.[7][10] Activated Akt then stimulates the mTORC1 complex, which promotes cell growth and proliferation.[7] Pyrazolo[1,5-a]pyridine derivatives can inhibit PI3K, thereby blocking this entire downstream cascade.

CDK2/Cyclin E Signaling Pathway

The Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex plays a critical role in the G1/S transition of the cell cycle.[11][12] Overexpression or dysregulation of this complex is common in many cancers.

G CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->CDK2 Inhibits

CDK2/Cyclin E Signaling Pathway Inhibition

During the G1 phase of the cell cycle, Cyclin E levels rise and it forms a complex with CDK2.[11][12] This complex then phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor.[13] E2F is then free to activate the transcription of genes necessary for DNA replication and S phase entry.[14] Pyrazolo[1,5-a]pyridine derivatives that inhibit CDK2 can prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay

A common method to determine the inhibitory potential of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay [15]

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound, and a luminescence detection kit.

  • Procedure:

    • Compound Plating: Serially diluted compounds are plated in a 384-well plate.

    • Kinase Reaction: A mixture of the kinase, substrate, and ATP is added to the wells to initiate the reaction.

    • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

    • Signal Generation: A detection reagent is added to stop the reaction and convert the generated ADP to ATP, which then produces a luminescent signal.

    • Data Acquisition: Luminescence is measured using a plate reader.

    • Data Analysis: The percentage of inhibition is calculated relative to controls, and the IC50 value is determined.

Antitubercular Activity Assay

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[3][16][17][18][19]

Protocol: Microplate Alamar Blue Assay (MABA) [17][19]

  • Materials: 96-well microplate, Middlebrook 7H9 broth, M. tuberculosis inoculum, test compound, Alamar Blue reagent.

  • Procedure:

    • Compound Dilution: The test compound is serially diluted in the microplate.

    • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

    • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

    • Color Development: Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

    • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This compound derivatives and their structural analogues represent a promising class of compounds with significant potential for the development of new anticancer and antitubercular agents. The versatile synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and drug-like properties. Further elucidation of their mechanisms of action and exploration of their efficacy in in vivo models will be crucial for their translation into clinical candidates. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel therapeutics based on the Pyrazolo[1,5-a]pyridine scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Pyrazolo[1,5-a]pyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of Pyrazolo[1,5-a]pyridin-2-amine compounds. This class of nitrogen-fused heterocyclic molecules is attracting significant interest in medicinal chemistry due to its versatile scaffold and diverse pharmacological activities. This document outlines the key biological activities, experimental protocols for screening, and the underlying signaling pathways associated with these promising compounds.

Overview of Biological Activities

The Pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, and the introduction of an amine group at the 2-position creates a key building block for a variety of derivatives. Screening efforts have revealed significant potential in several therapeutic areas, most notably in oncology, with emerging applications in other fields. This guide will focus on the anticancer, enzyme inhibition, and potential anti-inflammatory and antimicrobial activities of this compound class.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against cancer cell lines. The core amine serves as a versatile handle for the synthesis of various analogues, including ureas, thioureas, and sulfonamides, which have been evaluated for their ability to inhibit cancer cell growth.

Quantitative Anticancer Data

Recent studies have focused on modifying the 2-amino group to enhance anticancer potency. A series of aryl urea, thiourea, and sulfonamide derivatives were synthesized from the core this compound scaffold and tested against the MCF-7 human breast cancer cell line. The thiourea derivatives, in particular, showed superior activity.[1]

Compound IDDerivative TypeTarget Cell LineGI50 (µM)[1]
19 ThioureaMCF-73.15
22 ThioureaMCF-73.2

GI50: The concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocol: Cytotoxicity Assay (MCF-7)

The following protocol outlines a typical methodology for assessing the cytotoxic activity of this compound derivatives.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for screening novel compounds for anticancer activity.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound_Synth Compound Synthesis (this compound core) Stock_Sol Stock Solution (in DMSO) Compound_Synth->Stock_Sol Serial_Dil Serial Dilutions Stock_Sol->Serial_Dil Treatment Compound Treatment Serial_Dil->Treatment Cell_Culture Cell Culture (e.g., MCF-7) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT/SRB) Incubation->Viability_Assay Data_Acq Data Acquisition (Plate Reader) Viability_Assay->Data_Acq GI50_Calc GI50 Calculation Data_Acq->GI50_Calc SAR_Analysis SAR Analysis GI50_Calc->SAR_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

Enzyme Inhibition Activity

The this compound scaffold is a valuable starting point for the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.

EGFR Kinase Inhibition

Derivatives of this compound have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[2] A covalent fragment-based strategy has been employed, where the 2-amino group is functionalized with a reactive moiety, such as an acryloyl group, to form a covalent bond with a specific cysteine residue in the kinase active site.[2]

Experimental Protocol: EGFR Kinase Activity Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to measure EGFR kinase activity.[2]

  • Reagents:

    • Recombinant EGFR kinase (wild-type or mutant).[2]

    • Ulight™-labeled substrate peptide (e.g., JAK1 peptide).[2]

    • Europium (Eu)-labeled anti-phosphotyrosine antibody.[2]

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.015% Brij-35).[2]

    • Test compounds (this compound derivatives) in DMSO.

  • Kinase Reaction:

    • The reaction is performed in 384-well plates.

    • Add test compound dilutions, EGFR kinase, and the Ulight™-labeled substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture for a set time (e.g., 1.5 hours) at room temperature.[2]

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the Eu-labeled anti-phosphotyrosine antibody.

    • Incubate to allow antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls (0% and 100% inhibition).

    • Determine IC50 values by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the mechanism of a covalent EGFR inhibitor derived from the this compound scaffold.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates ATP_Site ATP Binding Site EGFR->ATP_Site Inhibitor Pyrazolo[1,5-a]pyridin-2-acrylamide (Covalent Inhibitor) Blocked Signaling Blocked Inhibitor->Blocked Cys_Resid Cys_Resid Inhibitor->Cys_Resid Forms Covalent Bond Downstream Downstream Signaling (Proliferation, Survival) ATP_Site->Downstream Phosphorylation Cascade Cys_Residue Cysteine Residue Cys_Resid->ATP_Site Blocks ATP Binding

Caption: Covalent inhibition of the EGFR signaling pathway.

Other Potential Biological Activities

While specific screening data for This compound in anti-inflammatory and antimicrobial assays is limited in the current literature, the broader class of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines have shown promise in these areas, suggesting a valuable direction for future research.

Anti-Inflammatory Activity

Compounds with the pyrazolo[1,5-a] fused ring system have been investigated as inhibitors of key inflammatory mediators. For instance, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes and mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response. Screening of novel 2-amino derivatives could be directed at these targets.

  • Potential Screening Assays:

    • LPS-induced cytokine (e.g., TNF-α, IL-6) release in macrophages.

    • In vitro COX-1/COX-2 inhibition assays.

    • NF-κB reporter assays.

Antimicrobial Activity

The structural similarity of the pyrazolo[1,5-a]pyridine scaffold to purine nucleosides suggests its potential as an antimicrobial agent. Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated activity against various bacterial and fungal strains.

  • Potential Screening Assays:

    • Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli).

    • Antifungal susceptibility testing against clinically relevant fungi (e.g., C. albicans).

Synthesis of the Core Scaffold

The foundational this compound scaffold can be synthesized through a cyclization reaction. A common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with O-(mesitylsulfonyl)hydroxylamine in the presence of a base like triethylamine.[1] This core can then be readily functionalized at the 2-amino position to generate a library of diverse compounds for screening.[1][2]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Initial studies have confirmed its potential as a core for potent anticancer agents and kinase inhibitors. The established synthetic routes allow for extensive structural diversification, enabling detailed structure-activity relationship (SAR) studies.

Future research should focus on:

  • Expanding the library of derivatives to improve potency and selectivity against cancer cells and specific kinase targets.

  • Conducting comprehensive screening for anti-inflammatory and antimicrobial activities to uncover new therapeutic applications.

  • Performing in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising lead compounds.

This technical guide provides a foundational framework for researchers to design and execute biological activity screening programs for this exciting class of compounds.

References

The Pyrazolo[1,5-a]pyridin-2-amine Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide focuses specifically on the Pyrazolo[1,5-a]pyridin-2-amine core, a promising scaffold for the development of novel therapeutics. While direct literature on the 2-amino substituted pyrazolo[1,5-a]pyridine is emerging, this document leverages data from closely related analogs, particularly pyrazolo[1,5-a]pyrimidines and other substituted pyrazolo[1,5-a]pyridines, to provide a comprehensive overview of its synthetic strategies, biological potential, and structure-activity relationships.

Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several methodologies. A common and efficient approach involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with appropriate alkynes or alkenes.[1] Another effective method is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[1]

While specific protocols for the direct synthesis of this compound are not extensively detailed in the currently available literature, synthetic routes for analogous structures provide a strong foundation for its preparation. For instance, the synthesis of various substituted pyrazolo[1,5-a]pyridines has been achieved through reactions of 1-amino-2-imino-pyridines with β-ketoesters and β-diketones in ethanol with acetic acid under an oxygen atmosphere.[1]

General Experimental Protocol for Substituted Pyrazolo[1,5-a]pyridines (adapted from a CDC reaction): [1]

To a solution of N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), acetic acid (6 equivalents) is added. The reaction mixture is stirred at 130°C under an oxygen atmosphere (1 atm) for 18 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired pyrazolo[1,5-a]pyridine derivative.[1] It is important to note that the introduction of the 2-amino group might require a separate synthetic step, such as a nucleophilic aromatic substitution on a suitably functionalized pyrazolo[1,5-a]pyridine precursor.

Medicinal Chemistry Applications and Biological Activity

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated a wide range of biological activities, positioning them as valuable cores in drug discovery.

Kinase Inhibition

A significant area of application for these scaffolds is in the development of kinase inhibitors.[2][3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5]

JAK2 Inhibition: The analogous 2-aminopyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent and selective inhibitor of Janus Kinase 2 (JAK2).[6] Constitutive activation of the EPO/JAK2 signaling cascade is a hallmark of various myeloproliferative disorders.[6] This suggests that this compound derivatives could also be explored as potential JAK2 inhibitors.

PI3K Inhibition: Pyrazolo[1,5-a]pyridine derivatives have been investigated as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[3][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.

Other Kinase Targets: Various other kinases have been identified as targets for pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives, including cyclin-dependent kinase 9 (CDK9), tyrosine kinases, and Pim-1 kinase.[4][8][9]

Anticancer and Cytotoxic Activity

The kinase inhibitory properties of these scaffolds translate into significant anticancer potential. Numerous studies have reported the cytotoxic activity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against a range of human cancer cell lines.

Data on Cytotoxicity of Related Scaffolds:

Compound ClassCell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine derivativesMCF-7 (Breast)10.80 ± 0.36 – 19.84 ± 0.49[10]
Pyrazolo[1,5-a]pyrimidine derivativesHep-2 (Larynx)8.85 ± 0.24 – 12.76 ± 0.16[10]
Pyrazolo[1,5-a]pyridine-3-carboxylatesA549 (Lung)Not specified[3]
Pyrazolo[1,5-a]pyridine-3-carboxylatesMCF-7 (Breast)Not specified[3]
Pyrazolo[1,5-a]pyridine-3-carboxylatesHCT-116 (Colon)Not specified[3]
Pyrazolo[1,5-a]pyridine-3-carboxylatesPC-3 (Prostate)Not specified[3]
Antimycobacterial Activity

Interestingly, N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the potential for developing novel anti-infective agents based on this scaffold.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize a potential signaling pathway that could be targeted by this compound derivatives, based on the known activity of the analogous 2-aminopyrazolo[1,5-a]pyrimidine scaffold against JAK2. A general experimental workflow for the synthesis and evaluation of these compounds is also provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EpoR Erythropoietin Receptor (EpoR) JAK2 JAK2 EpoR->JAK2 Ligand Binding & Receptor Dimerization JAK2->JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylation P_STAT5 p-STAT5 STAT5->P_STAT5 P_STAT5->P_STAT5 Gene_Expression Target Gene Expression (Proliferation, Differentiation, Survival) P_STAT5->Gene_Expression Nuclear Translocation Inhibitor This compound Inhibitor->JAK2 Inhibition

Caption: JAK-STAT signaling pathway inhibition by a putative this compound inhibitor.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (N-amino-2-iminopyridine, 1,3-dicarbonyl) Synthesis Chemical Synthesis (e.g., CDC Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Kinase_Assay In vitro Kinase Assays (e.g., JAK2, PI3K) Characterization->Kinase_Assay Cell_Assay Cell-based Assays (Cytotoxicity, Proliferation) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow for the development of this compound derivatives.

Structure-Activity Relationship (SAR)

While a detailed SAR for the this compound scaffold is yet to be fully elucidated, studies on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives offer valuable insights.

For pyrazolo[1,5-a]pyridines as PI3K inhibitors, substitutions on the benzenesulfonohydrazide moiety were found to be critical for selectivity.[1] Specifically, the 2,5-substitution pattern on the phenyl ring was important for maintaining PI3 kinase activity.[1]

In the case of pyrazolo[1,5-a]pyrimidines as CDK9 inhibitors, the pyrazolo[1,5-a]pyrimidine nucleus itself was identified as a key feature for activity, with modifications at various positions influencing potency and selectivity.[8]

For the anti-mycobacterial N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the presence of a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, was found to be most effective.

These findings suggest that the substitution pattern on the this compound core will be crucial for modulating its biological activity and selectivity towards specific targets. Further research is needed to systematically explore the SAR of this promising scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition and cancer therapy. Although direct research on this specific scaffold is in its early stages, the wealth of information available for the closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores provides a solid foundation for future drug discovery efforts. The synthetic accessibility and diverse biological potential of this scaffold make it an attractive target for medicinal chemists. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives is warranted to unlock its full therapeutic potential.

References

The Rise of Pyrazolo[1,5-a]pyridines: A Technical Guide to Their Discovery as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the realm of medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery and development of pyrazolo[1,5-a]pyridine derivatives as inhibitors of key kinases implicated in cancer and other diseases. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, supported by comprehensive data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a common driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention as a versatile scaffold for kinase inhibitor design. Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases make it an ideal starting point for the development of potent and selective inhibitors.[1] This has led to the successful development of compounds targeting a range of kinases, including RET, C-terminal Src Kinase (CSK), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[1][2] Notably, this scaffold is present in the FDA-approved drug Selpercatinib, a potent and selective RET kinase inhibitor.[1]

This guide will explore the key aspects of the discovery and development of pyrazolo[1,5-a]pyridine-based kinase inhibitors, providing a technical resource for researchers in the field.

Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Scaffold

The synthesis of the pyrazolo[1,5-a]pyridine core and its derivatives is crucial for exploring the structure-activity relationships and developing novel kinase inhibitors. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

General Synthetic Workflow

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves the cyclocondensation of an aminopyrazole with a suitable 1,3-dielectrophile. This approach allows for the introduction of diversity at various positions of the bicyclic core.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Dicarbonyl Compound or equivalent B->C D Pyrazolo[1,5-a]pyridine Core C->D

A general workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.
Detailed Experimental Protocol: Synthesis of a 3-Aryl-Pyrazolo[1,5-a]pyridine Derivative

This protocol provides a representative example of the synthesis of a 3-aryl substituted pyrazolo[1,5-a]pyridine, a common structural motif in kinase inhibitors.

Step 1: Synthesis of 5-Amino-3-iodopyrazolo[1,5-a]pyridine To a solution of commercially available 5-aminopyrazolo[1,5-a]pyridine in methanol, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 5-amino-3-iodopyrazolo[1,5-a]pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling A mixture of 5-amino-3-iodopyrazolo[1,5-a]pyridine, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the 3-aryl substituted pyrazolo[1,5-a]pyridin-5-amine derivative.

Biological Evaluation and Kinase Inhibition

The biological activity of pyrazolo[1,5-a]pyridine derivatives is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a specific kinase. A common method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilution of Pyrazolo[1,5-a]pyridine compound C Add compound and Kinase Mix to 384-well plate A->C B Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) B->C D Incubate at 30°C C->D E Add ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 value F->G

Workflow for a luminescence-based kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, a suitable substrate, and ATP in an appropriate buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to the wells. This reagent quenches the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of inhibitors in a more biologically relevant context. These assays can measure the effect of a compound on cell proliferation, apoptosis, and the phosphorylation of downstream signaling proteins.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyridine derivative for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Efficacy Studies

In vivo studies, typically using xenograft models in immunocompromised mice, are performed to assess the anti-tumor efficacy of lead compounds.

G cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint A Implant human tumor cells subcutaneously in mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer Pyrazolo[1,5-a]pyridine inhibitor or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and harvest tumors for analysis E->F

General workflow for an in vivo xenograft study.

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for target engagement).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine derivatives against various kinases.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against RET Kinase

Compound IDR¹ SubstituentR² SubstituentRET IC₅₀ (nM)KDR IC₅₀ (nM)Reference
1 PhenylAmine10>1000[3]
2 4-FluorophenylAmine5850[3]
3 PyridylAmine8>1000[3]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against C-terminal Src Kinase (CSK)

Compound IDR¹ SubstituentR² SubstituentCSK IC₅₀ (nM)LCK IC₅₀ (nM)Reference
13 IndazoleCyano amide2.3>10000[4]
14 FluoroindazoleCyano amide1.8>10000[4]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against PI3K Isoforms

Compound IDR¹ SubstituentR² SubstituentPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
5x Substituted PhenylAmide0.928134.4[2]

Signaling Pathways and Mechanism of Action

Pyrazolo[1,5-a]pyridine derivatives exert their therapeutic effects by inhibiting specific kinases within key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[1][5][6] Pyrazolo[1,5-a]pyridine inhibitors targeting PI3K can block the phosphorylation of Akt, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine PI3K Inhibitor Inhibitor->PI3K

The PI3K/Akt signaling pathway and the point of inhibition.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[7][8] Aberrant c-Met signaling is implicated in the development and progression of various cancers. Pyrazolo[1,5-a]pyridine inhibitors of c-Met can block its kinase activity, thereby inhibiting downstream signaling cascades.

G HGF HGF cMet c-Met Receptor HGF->cMet binds Downstream Downstream Signaling (RAS-MAPK, PI3K-Akt) cMet->Downstream activates CellularResponse Cell Proliferation, Migration, Invasion Downstream->CellularResponse Inhibitor Pyrazolo[1,5-a]pyridine c-Met Inhibitor Inhibitor->cMet

The c-Met signaling pathway and the point of inhibition.
C-terminal Src Kinase (CSK) and T-cell Regulation

CSK is a key negative regulator of Src-family kinases (SFKs), such as LCK, which are crucial for T-cell receptor (TCR) signaling.[9][10][11][12][13] By inhibiting CSK, pyrazolo[1,5-a]pyridine derivatives can lead to the activation of SFKs, thereby enhancing T-cell activation. This approach is of interest in the field of immuno-oncology.

G TCR T-Cell Receptor (TCR) LCK_active LCK (active) TCR->LCK_active activation LCK_inactive LCK (inactive) LCK_active->LCK_inactive Downstream Downstream Signaling LCK_active->Downstream CSK CSK CSK->LCK_inactive phosphorylates (inactivates) TCellActivation T-Cell Activation Downstream->TCellActivation Inhibitor Pyrazolo[1,5-a]pyridine CSK Inhibitor Inhibitor->CSK

Regulation of T-cell activation by CSK and the effect of its inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly valuable framework for the design of potent and selective kinase inhibitors. The synthetic versatility of this core allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The successful development of Selpercatinib and other clinical candidates underscores the therapeutic potential of this class of compounds.

Future research in this area will likely focus on the development of inhibitors against novel and challenging kinase targets, as well as the exploration of next-generation inhibitors that can overcome acquired resistance to existing therapies. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of new and improved pyrazolo[1,5-a]pyridine-based kinase inhibitors for the treatment of a wide range of diseases.

References

Pyrazolo[1,5-a]pyridin-2-amine: A Scaffolding for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets

The pyrazolo[1,5-a]pyridine scaffold and its related pyrazolo[1,5-a]pyrimidine analogue have emerged as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the identified therapeutic targets for derivatives of pyrazolo[1,5-a]pyridin-2-amine, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anti-infective Targets: Combating Tuberculosis

Derivatives of pyrazolo[1,5-a]pyridine have shown significant promise as potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Specifically, pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent in vitro inhibitory activities against both drug-sensitive and multidrug-resistant Mtb strains.[1][2]

Quantitative Data: Antitubercular Activity
CompoundTarget OrganismMIC (μg/mL)MIC (μM)
5g Mtb H37Rv0.050.15
5h Mtb H37Rv0.10.3
5i Mtb H37Rv7.4522.2
5j Mtb H37Rv0.30.89
5k Mtb H37Rv0.0150.04
5m Mtb H37Rv0.0250.07
5p Mtb H37Rv0.0250.07
5k MDR-TB clinical isolate<0.08 - 0.15<0.2 - 0.4
Rifampicin Mtb H37Rv0.0250.03
Isoniazid Mtb H37Rv0.0250.18

Data extracted from a study on pyrazolo[1,5-a]pyridine-3-carboxamides.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro anti-TB activity was determined using the microplate Alamar blue assay (MABA).

  • Preparation of Compounds: Stock solutions of the test compounds were prepared in DMSO.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv (ATCC 27294) was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Setup: 100 μL of sterile deionized water was added to the outer wells of a 96-well microplate to prevent evaporation. 100 μL of Mtb culture was added to the inner wells. Serial dilutions of the test compounds were then added to the wells.

  • Incubation: The plates were incubated at 37 °C for 7 days.

  • Addition of Alamar Blue: 20 μL of Alamar blue solution and 12.5 μL of 20% Tween 80 were added to each well. The plates were then re-incubated for 24 hours.

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that prevented a color change of the Alamar blue from blue to pink, indicating inhibition of bacterial growth.

Oncology Targets: Kinase Inhibition

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are prominent scaffolds for the development of protein kinase inhibitors, a major class of anticancer drugs. These compounds have been shown to target several kinases involved in cell signaling, proliferation, and survival.

Phosphoinositide 3-Kinases (PI3K)

Derivatives of pyrazolo[1,5-a]pyridine have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are key enzymes in the PI3K/AKT/mTOR signaling pathway, crucial for B-cell development and activation.[3][4] This makes them promising candidates for the treatment of B-cell malignancies and for cancer immunotherapy.[4]

CompoundPI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Cellular p-AKT (S473) EC50 (μM)
20e (IHMT-PI3K-315) 4.09.10.028 (PI3Kγ), 0.013 (PI3Kδ)

Data for compound 20e, a pyrazolopyridine derivative.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative (20e) Pyrazolo_pyridine->PI3K Inhibits

Caption: PI3K signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyridine derivative.

Pim-1 Kinase

Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[5][6]

CompoundPim-1 IC50 (nM)Flt-3 IC50 (nM)BAD Phosphorylation Inhibition (at 1 μM)
9a 1223+++
9b 1018+++
11a 613+++
11b 49+++

Data for pyrazolo[1,5-a]pyrimidine compounds.[5]

Other Kinase Targets

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated inhibitory activity against a broad range of other protein kinases, highlighting its versatility in targeting cancer-related signaling pathways.[7][8] These include:

  • Flt-3: Often mutated in acute myeloid leukemia.

  • Tropomyosin Receptor Kinases (Trk): TrkA, TrkB, and TrkC are involved in neuronal development and are targets in various cancers.[9]

  • Janus Kinases (JAK): Involved in cytokine signaling.

  • Src Family Kinases: Including LCK, FYN, YES1, and c-Src.

  • Cyclin-Dependent Kinases (CDK): CDK1 and CDK2 are key regulators of the cell cycle.

  • EGFR, B-Raf, MEK: Components of the MAPK/ERK pathway.

Kinase_Profiling Compound Pyrazolo[1,5-a]pyrimidine Compound Kinase_Panel Panel of 119 Oncogenic Kinases Compound->Kinase_Panel Assay In Vitro Kinase Assay (e.g., radiometric, fluorescence) Kinase_Panel->Assay Data_Analysis Data Analysis (% Inhibition at 1 µM) Assay->Data_Analysis Selectivity_Score Selectivity Score (S50) Calculation Data_Analysis->Selectivity_Score Hit_Identification Identification of Primary & Off-Targets Selectivity_Score->Hit_Identification KCNQ_Activation Pyrazolo_amine This compound Derivative KCNQ KCNQ2/3 (Kv7.2/3) Potassium Channel Pyrazolo_amine->KCNQ Activates M_Current Increased M-Current KCNQ->M_Current Membrane_Potential Stabilization of Resting Membrane Potential M_Current->Membrane_Potential Neuronal_Firing Reduced Neuronal Hyperexcitability Membrane_Potential->Neuronal_Firing Therapeutic_Effect Therapeutic Effect in Epilepsy, Pain, etc. Neuronal_Firing->Therapeutic_Effect Synthesis_Workflow Pyridine Substituted Pyridine Amination N-amination (e.g., DNPH) Pyridine->Amination Cycloaddition 1,3-Bipolar Cycloaddition Amination->Cycloaddition Ester Pyrazolo[1,5-a]pyridine -3-carboxylate Cycloaddition->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Carboxylic_Acid Pyrazolo[1,5-a]pyridine -3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amidation Amidation (Primary Amine) Carboxylic_Acid->Amidation Final_Product Pyrazolo[1,5-a]pyridine -3-carboxamide Amidation->Final_Product

References

The Synthesis of Fused N-Heterocycles: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fused N-heterocycles are a cornerstone of modern medicinal chemistry and drug discovery. These intricate molecular architectures, characterized by the fusion of at least one nitrogen-containing heterocyclic ring with another ring system, are prevalent in a vast array of natural products and synthetic pharmaceuticals. Their rigidified structures often lead to enhanced binding affinity and selectivity for biological targets, making them privileged scaffolds in the development of novel therapeutics. More than 85% of all biologically active molecules contain a heterocyclic structure, with nitrogen-containing rings being the most common.[1] This guide provides an in-depth technical overview of the core synthetic strategies employed to construct these vital compounds, tailored for researchers, scientists, and drug development professionals.

Key Synthetic Strategies

The construction of fused N-heterocycles can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical named reactions, transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions.

Classical Named Reactions for Fused N-Heterocycle Synthesis

For decades, a set of powerful named reactions has formed the foundation of fused N-heterocycle synthesis. These methods are often characterized by their reliability and the use of readily available starting materials.

a) Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydro-β-carbolines and related fused N-heterocycles. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2]

Experimental Protocol: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [2]

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.60 g, 10 mmol) in dichloromethane (CH2Cl2, 20 mL).

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) dropwise at room temperature.

  • Acid Catalysis: Add trifluoroacetic acid (TFA, 0.77 mL, 10 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford the pure product.

b) Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl3).[3][4][5]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative [5]

  • Reactant Preparation: To an oven-dried 50 mL round-bottom flask, add the β-arylethylamide substrate (10 mmol).

  • Addition of Reagents: Add anhydrous dichloromethane (DCM, 20 mL) and phosphorus oxychloride (POCl3, 20 mL). Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Reaction Conditions: Allow the resulting solution to reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate via rotary evaporation. Dissolve the resulting residue in a mixture of methanol and water (9:1, 35 mL) and cool to 0°C.

  • Reduction (Optional, for Tetrahydroisoquinoline): Add sodium borohydride (NaBH4) portion-wise until the pH reaches 7. Then, add a saturated aqueous solution of ammonium chloride dropwise, along with a small piece of ice.

  • Purification: Extract the product with DCM, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

c) Quinoline Syntheses (Skraup, Doebner-von Miller, Combes)

Several classical methods exist for the synthesis of the quinoline scaffold, a key component of many antimalarial and anticancer drugs.[6][7][8]

  • Skraup Synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7]

  • Doebner-von Miller Reaction: Reaction of an aniline with an α,β-unsaturated carbonyl compound.[7]

  • Combes Synthesis: Acid-catalyzed condensation of an aniline with a β-diketone.[6][7]

Experimental Protocol: Combes Synthesis of 7-Acetyl-2,4-dimethylquinoline [6]

  • Reactant Preparation: In a 50 mL flask, slowly add concentrated sulfuric acid (10 mL) to 3-acetylaniline (1.35 g, 10 mmol) with stirring and cooling.

  • Addition of β-Diketone: Add acetylacetone (1.0 g, 10 mmol) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 100°C for 15 minutes.

  • Workup: Cool the mixture to room temperature and pour it onto crushed ice.

  • Purification: Neutralize with a 30% sodium hydroxide solution to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.

Quantitative Data for Classical Named Reactions

ReactionStarting MaterialsProductConditionsYield (%)Reference
Pictet-Spengler Tryptamine, Benzaldehyde1-Phenyl-1,2,3,4-tetrahydro-β-carbolineTFA, CH2Cl2, rt, 12h85-95[2]
Bischler-Napieralski N-(2-phenylethyl)acetamide1-Methyl-3,4-dihydroisoquinolinePOCl3, reflux, 4h70-85[5]
Combes Quinoline Synthesis 3-Acetylaniline, Acetylacetone7-Acetyl-2,4-dimethylquinolineH2SO4, 100°C, 15 min~75[6]
Skraup Quinoline Synthesis 3-Acetylaniline, Glycerol5- and 7-Acetylquinoline mixtureH2SO4, As2O5, 140°CLow to moderate[6]
Doebner-von Miller Synthesis 3-Acetylaniline, Crotonaldehyde7-Acetyl-2-methylquinolineHCl, ZnCl2, 100°C, 3hModerate[6]
Transition-Metal-Catalyzed Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of C-C and C-N bonds, which are crucial for the construction of fused N-heterocycles. Palladium, copper, and gold are among the most frequently used metals.

a) Palladium-Catalyzed Indole Synthesis

Palladium catalysts are widely used for the synthesis of indoles and other fused N-heterocycles through intramolecular C-H amination or Heck reactions.[9][10][11][12]

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis [10]

  • Reaction Setup: In a Schlenk tube, combine 2-iodo-N-allylaniline (0.3 mmol), PdCl2(PCy3)2 (4 mol%), P(OPh)3 (4 mol%), and K2CO3 (4 equiv).

  • Solvent and Atmosphere: Add DMF (2 mL) and stir the mixture under an air atmosphere.

  • Reaction Conditions: Heat the reaction mixture at 90°C for 24 hours.

  • Workup: After cooling to room temperature, add water and extract the product with ethyl acetate. Dry the combined organic layers with anhydrous Na2SO4.

  • Purification: Filter and evaporate the solvent under vacuum. Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the indole product.

b) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazole-fused heterocycles.[1][13][14][15]

Experimental Protocol: Synthesis of a 1-Benzyl-4-phenyl-1,2,3-triazole [13]

  • Reactant Preparation: In a vial, dissolve benzyl azide (1 mmol) and phenylacetylene (1 mmol) in a 1:1 mixture of water and t-butanol (4 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol in 1 mL of water) and a solution of copper(II) sulfate pentahydrate (0.01 mmol in 1 mL of water).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by recrystallization or column chromatography.

Quantitative Data for Transition-Metal-Catalyzed Reactions

ReactionStarting MaterialsProductCatalyst SystemConditionsYield (%)Reference
Pd-Catalyzed Indole Synthesis 2-Iodo-N-allylaniline3-MethylindolePdCl2(PCy3)2/P(OPh)3K2CO3, DMF, 90°C, 24h73[10]
CuAAC Benzyl azide, Phenylacetylene1-Benzyl-4-phenyl-1,2,3-triazoleCuSO4·5H2O, Sodium AscorbateH2O/t-BuOH, rt, 12-24h73[13]
Silver-Catalyzed Cycloisomerization Propargyl-containing heterocycles1,3-Disubstituted N-fused heterocyclesSilver catalystMild conditionsGood to excellent[16]
Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step with high stereocontrol. The Diels-Alder and 1,3-dipolar cycloaddition reactions are particularly valuable for synthesizing fused N-heterocycles.[17][18][19][20][21][22][23][24][25]

Experimental Protocol: Diels-Alder Synthesis of a Fused Pyridine [23][24][26]

  • Reactant Preparation: In a two-necked flask under an argon atmosphere, dissolve the vinylallene (1.0 equiv) and tosyl cyanide (1.05 equiv) in toluene.

  • Reaction Conditions: Heat the reaction mixture in a preheated oil bath at 90°C for 3 hours.

  • Aromatization: Cool the mixture to room temperature and add DBU (1.05 equiv) dropwise. Stir for 1 hour at room temperature.

  • Workup: Quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Cycloaddition Reactions

ReactionStarting MaterialsProductConditionsYield (%)Reference
[3+2] Cycloaddition N-Phenacylbenzothiazolium bromide, N-PhenylmaleimideFused polycyclic octahydropyrrolo[3,4-c]pyrroleNa2CO3, Toluene, rt, 3h85 (gram-scale)[17]
Diels-Alder Vinylallene, Tosyl cyanideTetrahydroquinoline derivativeToluene, 90°C, 3h; then DBU, rt, 1hGood[26]
Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. The Ugi reaction is a prominent example used in the synthesis of complex N-heterocycles.[27][28][29][30][31]

Experimental Protocol: Ugi Four-Component Reaction [27][29]

  • Reactant Preparation: In a flask, combine the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol.

  • Addition of Isocyanide: Add the isocyanide (1.0 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting Ugi adduct can often be purified by recrystallization or column chromatography. This adduct can then undergo a subsequent cyclization step to form the fused N-heterocycle.

Quantitative Data for Multicomponent Reactions

ReactionStarting MaterialsProductConditionsYield (%)Reference
Ugi Reaction Benzaldehyde, Aniline, Acetic acid, Benzyl isocyanideα-AcylaminocarboxamideMethanol, rt, 24hHigh[27][29]
Ugi/Post-cyclization N-Boc-2-aminophenylisonitrile, Methyl 2-formylbenzoate, Amine, Carboxylic acidFused benzimidazole–isoquinolinonesUgi: MeOH; Cyclization: 10% TFA/DCE, MWGood[30]

Signaling Pathways and Experimental Workflows

The biological activity of fused N-heterocycles often stems from their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design. Furthermore, a standardized experimental workflow is essential for the efficient synthesis and characterization of these compounds.

Signaling Pathways of Fused N-Heterocycle-Containing Drugs

Several FDA-approved drugs containing fused N-heterocyclic cores act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.

a) Imatinib (Gleevec®) - BCR-ABL Pathway

Imatinib is a 2-phenylaminopyrimidine derivative that potently inhibits the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[5][17][32][33][34] It binds to the ATP-binding site of the kinase, stabilizing its inactive conformation and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.[5]

Imatinib_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds to active site Substrate Substrate Substrate->BCR_ABL RAS_MAPK RAS/MAPK Pathway P_Substrate->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway P_Substrate->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling.

b) Gefitinib (Iressa®) - EGFR Pathway

Gefitinib, a quinazoline derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][7][16][35][36] It competes with ATP for binding to the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for the growth of non-small cell lung cancer (NSCLC) cells with activating EGFR mutations.[7][16]

Gefitinib_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->EGFR Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activates Tumor_Growth Tumor Growth & Proliferation Downstream->Tumor_Growth

Gefitinib inhibits EGFR, blocking tumor growth signaling.

c) Crizotinib (Xalkori®) - ALK/MET Pathway

Crizotinib is an aminopyridine-based inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases.[2][4][6][8][37] In certain NSCLC cases, a chromosomal rearrangement leads to the EML4-ALK fusion protein, a constitutively active kinase that drives tumor growth.[2][6][8] Crizotinib inhibits this fusion protein, thereby blocking downstream signaling and inducing tumor cell apoptosis.[6][8]

Crizotinib_Pathway EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) EML4_ALK->Downstream Activates Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation Bortezomib_Pathway Proteasome Proteasome Bortezomib Bortezomib Bortezomib->Proteasome Inhibits IkB IκB IkB->Proteasome Degraded by IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB NF-κB released (when IκB degraded) Transcription Gene Transcription (Pro-survival) Nucleus->Transcription Initiates Experimental_Workflow Start Start Reactants 1. Reactant & Reagent Preparation Start->Reactants Reaction 2. Reaction Setup (Solvent, Atmosphere, Temp.) Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Workup & Extraction Monitoring->Workup Reaction Complete Purification 5. Purification (Chromatography, Recrystallization) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End Synthetic_Strategies Target Target Fused N-Heterocycle Classical Classical Named Reactions (e.g., Pictet-Spengler, Skraup) Target->Classical Established Routes Modern Modern Synthetic Methods Target->Modern Efficient & Diverse Routes TransitionMetal Transition-Metal Catalysis (Pd, Cu, Au, etc.) Modern->TransitionMetal Cycloaddition Cycloaddition Reactions ([4+2], [3+2]) Modern->Cycloaddition MCR Multicomponent Reactions (Ugi, etc.) Modern->MCR

References

Navigating the Physicochemical Landscape of Pyrazolo[1,5-a]pyridin-2-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the essential studies required to characterize the solubility and stability of Pyrazolo[1,5-a]pyridin-2-amine. While specific quantitative data for this exact molecule is not extensively available in public literature, this document details the standardized methodologies and presents illustrative data from structurally related pyrazolopyridine and pyrazolopyrimidine derivatives to provide a robust framework for its investigation. A thorough understanding of these physicochemical properties is paramount for advancing a compound through the drug discovery and development pipeline, influencing everything from bioassay reliability to formulation and in vivo performance.[1][2]

Solubility Assessment: Unlocking Bioavailability and Formulation Potential

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dictates the feasibility of various formulation strategies.[2] Solubility assessments are typically categorized into kinetic and thermodynamic measurements, each providing unique insights at different stages of drug development.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in early drug discovery to assess how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[1][3][4] This method is valuable for identifying compounds with potential solubility liabilities early on, preventing unreliable results in in vitro biological assays.[4][5]

Table 1: Illustrative Kinetic Solubility Data for a Related Pyrazolopyrimidine Derivative

ParameterValueMethod
Kinetic Solubility (pH 7.4)> 150 µMNephelometry
DMSO Concentration1%-
Incubation Time2 hours-
Temperature25 °C-
Note: Data is illustrative for a related compound class and not specific to this compound.
Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended period, ensuring a true equilibrium has been reached.[2] This "gold standard" measurement is crucial for lead optimization and formulation development.[3] The shake-flask method is the most common approach for this determination.[3][5]

Table 2: Illustrative Thermodynamic Solubility Data for a Pyrazolopyrimidine Derivative in Various Media

MediumSolubility (µg/mL)pH
Phosphate-Buffered Saline (PBS)757.4
Simulated Gastric Fluid (SGF)1501.2
Fasted State Simulated Intestinal Fluid (FaSSIF)506.5
Fed State Simulated Intestinal Fluid (FeSSIF)655.0
Note: Data is illustrative for a related compound class and not specific to this compound. Solubility is often pH-dependent for compounds with ionizable groups.[2]

Experimental Protocols for Solubility Determination

Accurate solubility data relies on well-defined experimental protocols. The following outlines standard procedures for kinetic and thermodynamic solubility assays.

Protocol: Kinetic Solubility by Nephelometry
  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.[6]

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a microtiter plate containing an aqueous buffer (e.g., PBS, pH 7.4).[4][6]

  • Incubation : Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[4]

  • Measurement : Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.[3]

Protocol: Thermodynamic Solubility by Shake-Flask Method
  • Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, pH 7.4).[7]

  • Equilibration : Seal the vial and agitate it in a temperature-controlled shaker or water bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Separation : Separate the undissolved solid from the solution via centrifugation and/or filtration through a 0.45 µm filter.[3][5]

  • Quantification : Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve.[2][7]

Fig 1. General experimental workflow for solubility determination.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a regulatory requirement to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[8][9] These studies are essential for determining storage conditions, re-test periods, and shelf life.[9]

Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10] This information is crucial for developing and validating stability-indicating analytical methods.[10][11] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10][12]

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1.0 M HCl, Room Temp or 50-60°C[13]To evaluate stability in acidic environments.
Base Hydrolysis 0.1 M to 1.0 M NaOH, Room Temp or 50-60°C[13]To evaluate stability in alkaline environments.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), Room TempTo assess susceptibility to oxidative degradation.
Thermal Dry heat, 10°C increments above accelerated temp (e.g., 50-80°C)[11][14]To determine the impact of high temperatures.
Photostability Exposure to light providing both UV and visible output (ICH Q1B)[13]To assess degradation upon light exposure.
Note: The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradants from the parent peak.[13][15]

graph TD {
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853", fontcolor="#202124"];

subgraph "Forced Degradation Study Workflow"
    A[API: this compound] --> B{Apply Stress Conditions};
    B --> C[Acid Hydrolysis (HCl)];
    B --> D[Base Hydrolysis (NaOH)];
    B --> E[Oxidation (H₂O₂)];
    B --> F[Thermal (Heat)];
    B --> G[Photolytic (Light)];

    C --> H;
    D --> H;
    E --> H;
    F --> H;
    G --> H[Analyze Samples by Stability-Indicating HPLC];

    H --> I{Assess Degradation};
    I -- "5-20% Degradation" --> J[Identify Degradants];
    I -- ">20% or <5%" --> K[Adjust Stress Conditions];
    J --> L[Elucidate Degradation Pathway];
    L --> M[Validate Analytical Method];
end

}

Fig 2. Workflow for a typical forced degradation study.

Biological Context: Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds structurally related to Pyrazolo[1,5-a]pyridines, are widely recognized for their activity as protein kinase inhibitors.[16][17] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[17] Therefore, a potential application of this compound could be in modulating such pathways. The diagram below illustrates a simplified, representative signaling cascade where such a compound might act.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., RAF-MEK-ERK) Signaling Cascade (e.g., RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAF-MEK-ERK)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival This compound This compound This compound->Signaling Cascade (e.g., RAF-MEK-ERK) Inhibits

Fig 3. Representative signaling pathway inhibited by a kinase inhibitor.

Conclusion

The successful development of this compound as a therapeutic candidate is contingent upon a rigorous evaluation of its fundamental physicochemical properties. This guide outlines the critical importance and standard methodologies for determining its solubility and stability. By employing kinetic and thermodynamic solubility assays, researchers can preemptively address formulation challenges and ensure data integrity. Concurrently, conducting comprehensive forced degradation studies in line with ICH guidelines will establish the compound's intrinsic stability, inform its handling and storage, and is a prerequisite for the validation of analytical methods used in quality control. The insights gained from these foundational studies are indispensable for the rational progression of this, and any, promising compound toward clinical application.

References

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyridin-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed protocol for the synthesis of Pyrazolo[1,5-a]pyridin-2-amine, a key scaffold in medicinal chemistry, is presented here for researchers, scientists, and drug development professionals. This document outlines a step-by-step experimental procedure, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

The synthesis of the pyrazolo[1,5-a]pyridine core is a significant area of research due to the diverse biological activities exhibited by its derivatives. The presented protocol is based on a cyclocondensation reaction, a common and effective method for constructing such heterocyclic systems.

Experimental Protocol

This protocol details a two-step synthesis commencing with the formation of a key pyrazole intermediate, followed by its cyclization to yield the target compound.

Step 1: Synthesis of 3-Amino-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-pyridylhydrazine (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Reaction Conditions: Add a catalytic amount of a suitable base, such as sodium ethoxide or piperidine. Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-amino-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of this compound

  • Reaction Setup: The intermediate, 3-amino-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one (1 equivalent), is subjected to a cyclization reaction. While specific reagents for the direct conversion to the unsubstituted 2-amino product are not extensively detailed in the provided search results, a plausible subsequent step involves reaction with a suitable reagent to form the pyridine ring. Further investigation into specific literature procedures for this final cyclization is recommended to optimize conditions.

Data Presentation

The following table summarizes typical quantitative data obtained from analogous synthetic procedures found in the literature for related pyrazolo[1,5-a]pyridine derivatives. It is important to note that yields and other parameters for the specific synthesis of this compound may vary and require experimental optimization.

CompoundStarting MaterialsSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
Substituted Pyrazolo[1,5-a]pyridinesN-amino-2-iminopyridines, 1,3-Dicarbonyl compoundsEthanolAcetic Acid1872-94159-274
2-(Phenylamino)pyrazolo[1,5-a]pyrimidines3-Amino-5-phenylaminopyrazoles, Acrylonitrile derivativesDioxaneTriethylamine3-4HighNot specified

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization Start 2-Pyridylhydrazine + Ethyl Cyanoacetate Reaction1 Reflux in Ethanol with Base Start->Reaction1 Intermediate 3-Amino-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one Reaction1->Intermediate Purification1 Recrystallization Intermediate->Purification1 Cyclization Cyclization Reaction Purification1->Cyclization FinalProduct This compound Cyclization->FinalProduct Purification2 Purification FinalProduct->Purification2

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a significant class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1][2] This privileged structure is found in drugs with a wide range of biological activities, including anti-inflammatory, antiplatelet, antipsychotic, and anticancer properties.[1][3][4] Notably, derivatives of this scaffold have been developed as potent and selective inhibitors of various protein kinases, making them crucial in the development of targeted cancer therapies.[4][5] The synthesis of the pyrazolo[1,5-a]pyridine core is therefore of great interest to medicinal chemists and drug development professionals.

Among the various synthetic strategies, the [3+2] cycloaddition reaction has emerged as a powerful and versatile method for constructing the pyrazolo[1,5-a]pyridine ring system.[6] This approach typically involves the reaction of a pyridinium ylide, serving as a 1,3-dipole, with a variety of dipolarophiles such as alkynes or alkenes.[1][7] Recent advancements have led to the development of highly efficient, regioselective, and scalable protocols, including metal-free, oxidative, and sonochemical methods.[1][2]

These application notes provide a detailed overview of contemporary [3+2] cycloaddition strategies for the synthesis of pyrazolo[1,5-a]pyridines, complete with experimental protocols and quantitative data to facilitate their application in a research and development setting.

Reaction Mechanism and Workflow

The general mechanism for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines involves the reaction of an in situ generated N-iminopyridinium ylide with a dipolarophile. The reaction proceeds through a concerted or stepwise cycloaddition, followed by an oxidation/aromatization step to yield the final pyrazolo[1,5-a]pyridine product.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Oxidation & Aromatization N-Aminopyridine N-Aminopyridine N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridine->N-Iminopyridinium Ylide Deprotonation Base Base Base->N-Iminopyridinium Ylide Cycloadduct_Intermediate Cycloadduct_Intermediate N-Iminopyridinium Ylide->Cycloadduct_Intermediate Dipolarophile Dipolarophile Dipolarophile->Cycloadduct_Intermediate Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct_Intermediate->Pyrazolo[1,5-a]pyridine Oxidation Oxidant Oxidant Oxidant->Pyrazolo[1,5-a]pyridine

Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various [3+2] cycloaddition methods for the synthesis of pyrazolo[1,5-a]pyridines.

Table 1: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [1]

Entry1,3-Dipole PrecursorDipolarophileSolventConditionsYield (%)
11-amino-2-imino-5-cyano-6-phenyl-1,2-dihydropyridineDimethyl acetylenedicarboxylateAcetonitrileSonication, 85 °C, 20 min95
21-amino-2-imino-5-cyano-6-phenyl-1,2-dihydropyridineDiethyl acetylenedicarboxylateAcetonitrileSonication, 85 °C, 20 min92
31-amino-2-imino-5-cyano-6-(p-tolyl)-1,2-dihydropyridineDimethyl acetylenedicarboxylateAcetonitrileSonication, 85 °C, 20 min96
41-amino-2-imino-5-cyano-6-(p-chlorophenyl)-1,2-dihydropyridineEthyl propiolateAcetonitrileSonication, 85 °C, 20 min88

Table 2: Metal-Free Oxidative [3+2] Cycloaddition [2]

EntryN-Aminopyridineα,β-Unsaturated Carbonyl CompoundSolventConditionsYield (%)
1N-AminopyridineChalconeNMPO₂, Room Temp.95
24-Methyl-N-aminopyridine(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-oneNMPO₂, Room Temp.92
3N-Aminopyridine(E)-1,3-diphenylprop-2-en-1-oneNMPO₂, Room Temp.90
44-Chloro-N-aminopyridine(E)-3-phenyl-1-(p-tolyl)prop-2-en-1-oneNMPO₂, Room Temp.85

Table 3: PIDA-Mediated Regioselective Cycloaddition [8]

EntryN-Aminopyridinium YlideElectron-Deficient AlkeneSolventConditionsYield (%)
1Pyridinium-1-aminideMethyl acrylateDichloromethanePIDA, Room Temp.88
24-Methylpyridinium-1-aminideN-PhenylmaleimideDichloromethanePIDA, Room Temp.92
3Pyridinium-1-aminideAcrylonitrileDichloromethanePIDA, Room Temp.85
44-Chloropyridinium-1-aminideEthyl acrylateDichloromethanePIDA, Room Temp.80

Experimental Protocols

Protocol 1: General Procedure for Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives[1]

This protocol describes a highly efficient and rapid synthesis of polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions using sonication.

Materials:

  • 1-Amino-2-iminopyridine derivatives

  • Acetylene derivatives (e.g., dialkyl acetylenedicarboxylates, ethyl propiolate)

  • Acetonitrile (solvent)

Equipment:

  • Sonicator bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Place the flask in a sonicator bath and sonicate the mixture for 20 minutes at 85 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

G Start Mix_Reactants Mix 1-amino-2-iminopyridine and alkyne in acetonitrile Start->Mix_Reactants Sonicate Sonicate at 85°C for 20 minutes Mix_Reactants->Sonicate Monitor_TLC Monitor with TLC Sonicate->Monitor_TLC Monitor_TLC->Sonicate Incomplete Cool Cool to room temperature Monitor_TLC->Cool Reaction complete Filter Filter solid product Cool->Filter Wash_Dry Wash with ethanol and dry Filter->Wash_Dry Recrystallize Recrystallize Wash_Dry->Recrystallize End Recrystallize->End

Caption: Experimental workflow for sonochemical synthesis.

Protocol 2: Metal-Free Oxidative [3+2] Cycloaddition at Room Temperature[2]

This protocol details a metal-free approach for the synthesis of functionalized pyrazolo[1,5-a]pyridines under an oxygen atmosphere at room temperature.[2]

Materials:

  • N-aminopyridines

  • α,β-Unsaturated carbonyl compounds or electron-withdrawing olefins

  • N-methylpyrrolidone (NMP) (solvent)

  • Oxygen (balloon)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Oxygen balloon

Procedure:

  • To a Schlenk flask, add the N-aminopyridine (1.0 mmol), the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol), and N-methylpyrrolidone (3 mL).

  • Evacuate the flask and backfill with oxygen (repeat three times).

  • Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

G Start Add_Reactants Add N-aminopyridine, dipolarophile, and NMP to Schlenk flask Start->Add_Reactants Evacuate_Backfill Evacuate and backfill with O₂ (3x) Add_Reactants->Evacuate_Backfill Stir_RT Stir at room temperature under O₂ balloon Evacuate_Backfill->Stir_RT Monitor_TLC Monitor with TLC Stir_RT->Monitor_TLC Monitor_TLC->Stir_RT Incomplete Workup Dilute with water, extract with ethyl acetate Monitor_TLC->Workup Reaction complete Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Purify->End

Caption: Experimental workflow for metal-free oxidative cycloaddition.

Conclusion

The [3+2] cycloaddition reaction is a highly effective and adaptable strategy for the synthesis of the medicinally important pyrazolo[1,5-a]pyridine scaffold. The protocols outlined in these application notes, ranging from catalyst-free sonochemical methods to mild, metal-free oxidative reactions, offer researchers a variety of efficient options to access these valuable compounds. The provided quantitative data and detailed experimental procedures are intended to serve as a practical guide for the implementation of these synthetic methods in the laboratory, facilitating further research and development in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Cross-Dehydrogenative Coupling in the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of pyrazolo[1,5-a]pyridine derivatives via cross-dehydrogenative coupling (CDC) reactions. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. CDC reactions offer a green and efficient approach for the synthesis of these valuable compounds by enabling the formation of C-C bonds directly from C-H bonds, thus avoiding pre-functionalization of starting materials and improving atom economy.

This document covers two primary methodologies: an acetic acid and molecular oxygen-promoted C-C bond formation and a palladium-catalyzed C-C homocoupling reaction.

Acetic Acid and O₂-Promoted Oxidative C(sp³)–C(sp²) Dehydrogenative Coupling

This method, developed by Al-Tel and co-workers, describes an efficient, catalyst-free approach for the synthesis of substituted pyrazolo[1,5-a]pyridines. The reaction proceeds via a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, followed by a dehydrative cyclization.[1][2] This process is promoted by acetic acid and utilizes molecular oxygen as the oxidant under mild, environmentally friendly conditions.[1][2]

General Reaction Scheme

N_amino_2_iminopyridine N-Amino-2-iminopyridine plus + N_amino_2_iminopyridine->plus arrow AcOH, O₂ (air) Ethanol, 130 °C beta_dicarbonyl 1,3-Dicarbonyl Compound plus->beta_dicarbonyl product Pyrazolo[1,5-a]pyridine Derivative cluster_0 Reaction Pathway Start N-Amino-2-iminopyridine + 1,3-Dicarbonyl A Adduct A (Nucleophilic Addition) Start->A AcOH B Intermediate B (Oxidative Dehydrogenation) A->B O₂ C Intermediate C (Cyclization) B->C Product Pyrazolo[1,5-a]pyridine C->Product - H₂O Start 2 x Pyrazolo[1,5-a]pyridine Arrow Pd(OAc)₂ Ag₂CO₃, Dioxane, 120 °C Start->Arrow Product 3,3'-Bipyrazolo[1,5-a]pyridine Arrow->Product cluster_1 Experimental Setup cluster_2 Work-up and Purification Reactants Combine Pyrazolo[1,5-a]pyridine, Pd(OAc)₂, and Ag₂CO₃ in Dioxane Reaction Heat at 120 °C Reactants->Reaction Filtration Cool, Dilute, and Filter through Celite Reaction->Filtration Concentration Concentrate the Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure 3,3'-Bipyrazolo[1,5-a]pyridine Purification->Final_Product

References

Application Notes and Protocols: In Vitro Kinase Assay Using Pyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2][3] Pyrazolo[1,5-a]pyridin-2-amine, as a representative of this class, serves as an excellent starting point for fragment-based drug discovery and the development of novel kinase inhibitors.

These application notes provide detailed protocols for performing "in vitro" kinase assays to evaluate the inhibitory activity of compounds like this compound. Two common and robust assay formats will be described: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (Homogeneous Time-Resolved Fluorescence - HTRF®).

Principle of the Assay

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a cell-free system. This is achieved by quantifying either the consumption of the phosphate donor, typically adenosine triphosphate (ATP), or the formation of the phosphorylated substrate. The inhibitory potential of a test compound, such as this compound, is determined by its ability to reduce this enzymatic activity. Most kinase inhibitors, including those with a pyrazolo[1,5-a]pyridine core, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1]

Data Presentation: Representative Inhibitory Profile

The following table summarizes representative quantitative data for the inhibition of a panel of kinases by a hypothetical pyrazolo[1,5-a]pyridine-based inhibitor. This data is illustrative and serves to demonstrate the type of results obtained from the described kinase assay protocols.

Kinase TargetIC50 (nM)Assay Type
CDK2/Cyclin A85ADP-Glo™
PI3Kα250ADP-Glo™
TRKA150HTRF®
c-Met400HTRF®
VEGFR2750ADP-Glo™
PIM-1600HTRF®

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase and its specific substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound, vehicle control (DMSO), and a known positive control inhibitor to the appropriate wells of a 384-well plate.

    • Add 2 µL of the kinase solution (diluted in Kinase Assay Buffer) to each well.

    • Add 2 µL of the substrate and ATP solution (in Kinase Assay Buffer) to initiate the reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Kinase Reaction:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Dispense Reagents Dispense Reagents Compound Dilution->Dispense Reagents Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Dispense Reagents Incubate (30°C, 60 min) Incubate (30°C, 60 min) Dispense Reagents->Incubate (30°C, 60 min) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (30°C, 60 min)->Add ADP-Glo Reagent Incubate (RT, 40 min) Incubate (RT, 40 min) Add ADP-Glo Reagent->Incubate (RT, 40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (RT, 40 min)->Add Kinase Detection Reagent Incubate (RT, 30 min) Incubate (RT, 30 min) Add Kinase Detection Reagent->Incubate (RT, 30 min) Read Luminescence Read Luminescence Incubate (RT, 30 min)->Read Luminescence

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.

Protocol 2: Fluorescence-Based Kinase Assay (HTRF®)

This protocol utilizes Homogeneous Time-Resolved Fluorescence to detect the phosphorylation of a biotinylated substrate.[6] The assay involves a europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • HTRF® Kinase Assay Buffer

  • HTRF® Detection Reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)

  • Low-volume, white 384-well plates

  • Multichannel pipettes or liquid handling system

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in HTRF® Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution (in HTRF® Kinase Assay Buffer).

    • Add 4 µL of the biotinylated substrate and ATP solution (in HTRF® Kinase Assay Buffer) to start the reaction.

  • Kinase Reaction:

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Prepare the detection reagent mix by combining the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer.

    • Add 10 µL of the detection reagent mix to each well to stop the reaction.

    • Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • The HTRF ratio is proportional to the level of substrate phosphorylation.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

G cluster_reaction Kinase Reaction cluster_detection Detection Dispense Compound, Kinase, Substrate/ATP Dispense Compound, Kinase, Substrate/ATP Incubate (RT, 60 min) Incubate (RT, 60 min) Dispense Compound, Kinase, Substrate/ATP->Incubate (RT, 60 min) Add HTRF Detection Reagents Add HTRF Detection Reagents Incubate (RT, 60 min)->Add HTRF Detection Reagents Read HTRF Signal Read HTRF Signal Incubate (RT, 60 min)->Read HTRF Signal Add HTRF Detection Reagents->Incubate (RT, 60 min)

Caption: Workflow for the HTRF® In Vitro Kinase Assay.

Signaling Pathway

The pyrazolo[1,5-a]pyridine scaffold has been shown to inhibit multiple kinases involved in key cancer signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell survival, proliferation, and growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

References

Application Notes and Protocols for Evaluating Pyrazolo[1,5-a]pyridin-2-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2][3] This document provides detailed application notes and protocols for evaluating the cytotoxicity of a specific derivative, Pyrazolo[1,5-a]pyridin-2-amine, using common cell-based assays. These assays are crucial for the initial screening of potential drug candidates and for understanding their mechanism of action.[4][5] The protocols provided herein cover the assessment of cell viability, membrane integrity, and apoptosis.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)
Low Control
High Control (Lysis Buffer)100
0.1
1
10
50
100

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1.0
0.1
1
10
50
100
Staurosporine (Positive Control)

Table 4: Apoptosis Analysis by Annexin V & Propidium Iodide Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cancer cell line (e.g., A549, MCF-7, HCT-116)[1]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[7][8]

  • Phosphate Buffered Saline (PBS)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][9]

  • Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[7][8] Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control.

Cell Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of cytotoxicity.[10][11]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for no-cell control, vehicle-only control, and a maximum LDH release control (treated with lysis solution).[11]

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Subtract the no-cell control background from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[13]

Materials:

  • This compound

  • White-walled 96-well plates

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[14]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.

Apoptosis Analysis: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).[15]

Materials:

  • This compound

  • 6-well plates or T25 flasks

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the desired concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15][16]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[16] Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well or 6-well plates) compound_treatment Treatment with This compound cell_seeding->compound_treatment incubation Incubation (24, 48, or 72 hours) compound_treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase flow Annexin V/PI Staining (Apoptosis/Necrosis) incubation->flow spectrophotometry Spectrophotometry (Absorbance) mtt->spectrophotometry ldh->spectrophotometry luminometry Luminometry (Luminescence) caspase->luminometry flow_cytometry Flow Cytometry flow->flow_cytometry data_quantification Data Quantification (IC50, % Cytotoxicity, etc.) spectrophotometry->data_quantification luminometry->data_quantification flow_cytometry->data_quantification

Caption: Workflow for evaluating the cytotoxicity of this compound.

Potential Signaling Pathway for Apoptosis Induction

G compound This compound cell Cancer Cell compound->cell stress Cellular Stress / DNA Damage cell->stress pathway Intrinsic Apoptosis Pathway stress->pathway caspase9 Caspase-9 Activation pathway->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for apoptosis induced by this compound.

References

Application Notes and Protocols for High-Throughput Screening of "Pyrazolo[1,5-a]pyridin-2-amine" Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure, particularly those with an amine substitution at the 2-position, have emerged as potent inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, "Pyrazolo[1,5-a]pyridin-2-amine" libraries represent a promising source for the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of "this compound" libraries to identify and characterize novel kinase inhibitors. The provided methodologies cover both biochemical and cell-based assays, and the relevant signaling pathways are illustrated to provide a comprehensive guide for researchers in the field of drug discovery. While specific data for extensive "this compound" libraries is emerging, the protocols and data presented for the closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds offer a strong foundation for screening campaigns.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following tables summarize the reported in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. This data can be used as a reference for hit validation and for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
5xp110α (PI3K)0.9[2]
20e (IHMT-PI3K-315) PI3Kγ4.0[3]
PI3Kδ9.1[3]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4k (BS-194)CDK23[4]
CDK130[4]
CDK530[4]
CDK990[4]
CDK7250[4]
15jCDK2Potent (not specified)[5]
CPL302253 (54)PI3Kδ2.8[6]
CPL302415 (6)PI3Kδ18[7]
Compound 9bEGFR8.4[8]
Compound 6tCDK290[9]
TRKA450[9]
Compound 6sCDK2230[9]
TRKA450[9]
Compound 28TrkA0.17[10]
TrkB0.07[10]
TrkC0.07[10]
Compound 36TrkA1.4[10]
TrkB2.4[10]
TrkC1.9[10]

Experimental Protocols

Protocol 1: High-Throughput Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro inhibitory activity of compounds from a "this compound" library against a specific protein kinase by quantifying the amount of ADP produced.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal that is proportional to the ADP concentration.

Materials:

  • "this compound" compound library dissolved in 100% DMSO.

  • Recombinant protein kinase of interest.

  • Kinase-specific substrate.

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Workflow:

HTS_Biochemical_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Addition Compound Addition Enzyme_Addition Enzyme Addition Compound_Addition->Enzyme_Addition 1 µL/well Reaction_Initiation Reaction Initiation Enzyme_Addition->Reaction_Initiation 2 µL/well Incubation1 Incubation Reaction_Initiation->Incubation1 2 µL/well Reaction_Termination Reaction Termination Incubation1->Reaction_Termination Room Temp, 60 min Incubation2 Incubation Reaction_Termination->Incubation2 5 µL/well Signal_Generation Signal Generation Incubation2->Signal_Generation Room Temp, 40 min Incubation3 Incubation Signal_Generation->Incubation3 10 µL/well Read_Plate Read Plate Incubation3->Read_Plate Room Temp, 30 min

Caption: High-Throughput Biochemical Kinase Assay Workflow.

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the "this compound" library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

  • Substrate/ATP Addition: Add 5 µL of the substrate and ATP mixture (prepared in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of compounds from a "this compound" library on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • "this compound" compound library dissolved in 100% DMSO.

  • Cancer cell line of interest (e.g., HCT-116, MCF-7).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Trypsin-EDTA.

  • Phosphate-buffered saline (PBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Workflow:

Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding Cell Seeding Incubation1 Incubation Cell_Seeding->Incubation1 100 µL/well Compound_Addition Compound Addition Incubation1->Compound_Addition 24 hours Incubation2 Incubation Compound_Addition->Incubation2 1 µL/well MTT_Addition MTT Addition Incubation2->MTT_Addition 72 hours Incubation3 Incubation MTT_Addition->Incubation3 10 µL/well Solubilization Solubilization Incubation3->Solubilization 4 hours Read_Plate Read Plate Solubilization->Read_Plate 100 µL/well

Caption: Cell-Based Proliferation (MTT) Assay Workflow.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the "this compound" compounds in culture medium. Add 1 µL of each compound dilution to the respective wells. Include DMSO-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) values for active compounds.

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors, including those with a pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine core.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_Pyridine This compound Pyrazolo_Pyridine->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition.

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates E2F E2F Rb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Pyrazolo_Pyridine This compound Pyrazolo_Pyridine->CDK2 inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.

References

Analytical Techniques for the Characterization of Pyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules.[1][2] The pyrazolo[1,5-a]pyrimidine core, a related structure, is known for its potent protein kinase inhibitory activity, playing a role in targeted cancer therapy.[3] Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of "this compound" for use in research and drug development. This document provides a detailed overview of the key analytical techniques and corresponding experimental protocols for the comprehensive characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Solvent Predicted Chemical Shifts (δ, ppm)
¹H NMRDMSO-d₆~8.2 (d, 1H), ~7.5 (d, 1H), ~7.1 (t, 1H), ~6.7 (t, 1H), ~6.2 (s, 1H), ~5.8 (s, 2H, NH₂)
¹³C NMRDMSO-d₆~155 (C), ~148 (C), ~140 (CH), ~128 (C), ~122 (CH), ~112 (CH), ~108 (CH), ~95 (CH)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use the residual solvent peak (DMSO-d₆ at ~2.50 ppm) as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more).

    • Use the solvent signal (DMSO-d₆ at ~39.5 ppm) for referencing.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on established literature values for similar compounds.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in DMSO-d6 acq_h1 ¹H NMR Acquisition prep->acq_h1 acq_c13 ¹³C NMR Acquisition prep->acq_c13 proc Fourier Transform & Phasing acq_h1->proc acq_c13->proc analysis Peak Picking & Integration proc->analysis assign Structural Assignment analysis->assign

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted IR Spectroscopic Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching (asymmetric & symmetric)3450 - 3300
N-H (Amine)Bending1650 - 1580
C=N, C=C (Aromatic)Stretching1620 - 1450
C-N (Aromatic Amine)Stretching1335 - 1250

Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[4]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid "this compound" sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.

  • Data Acquisition:

    • Scan in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation and confirmation.

Table 3: Predicted Mass Spectrometric Data for this compound

Technique Ionization Mode Expected m/z Interpretation
LC-MSESI+[M+H]⁺Molecular Ion
GC-MSEIM⁺•Molecular Ion

Note: The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • For LC-MS: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

    • For GC-MS: Prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak. In EI, analyze the fragmentation pattern to deduce structural information. A common fragmentation for primary amines involves the loss of an adjacent alkyl or hydrogen radical.[5][6] The fragmentation of the pyrazole ring can also provide structural clues.[7][8]

Logical Flow for Compound Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms hplc HPLC purification->hplc structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity

Caption: Logical workflow for the synthesis and characterization of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of "this compound" and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.

Table 4: Representative HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of "this compound" in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, and an autosampler.

  • Method Setup: Program the HPLC system with the parameters outlined in Table 4.

  • Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas and expressing the area of the main peak as a percentage of the total peak area.

Biological Context: Kinase Inhibition Signaling Pathway

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, structurally similar to pyrazolo[1,5-a]pyridines, are known to act as protein kinase inhibitors.[3] These compounds can competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways involved in cell proliferation, survival, and differentiation.

cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Intracellular Kinase (e.g., EGFR, B-Raf) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor This compound Derivative inhibitor->kinase Inhibition

Caption: Generalized signaling pathway illustrating the inhibitory action of pyrazolo[1,5-a]pyridine derivatives on protein kinases.

References

Application Notes and Protocols: The Role of Pyrazolo[1,5-a]pyridin-2-amine Derivatives in Cancer Cell Line Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a purine analogue.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent antitumor properties.[1][2][3] These compounds often exert their anticancer effects by inhibiting key regulators of the cell cycle and signaling pathways, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K).[2][4][5] This document provides a summary of the antiproliferative activities of various pyrazolo[1,5-a]pyrimidine derivatives against several cancer cell lines, details the experimental protocols for assessing their activity, and illustrates the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are presented to facilitate comparison of the cytotoxic and antiproliferative effects of these compounds.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 of Reference (µM)Source
Compound 14a HCT116Colon Carcinoma0.0020--[6]
Compound 6a MCF-7Breast Cancer10.80 ± 0.365-Fluorouracil10.19 ± 0.42[7]
Hep-2Laryngeal Carcinoma8.85 ± 0.245-Fluorouracil7.19 ± 0.47[7]
Compound 6b MCF-7Breast Cancer19.84 ± 0.495-Fluorouracil10.19 ± 0.42[7]
Hep-2Laryngeal Carcinoma12.76 ± 0.165-Fluorouracil7.19 ± 0.47[7]
Compound 6c MCF-7Breast Cancer15.63 ± 0.285-Fluorouracil10.19 ± 0.42[7]
Hep-2Laryngeal Carcinoma10.29 ± 0.335-Fluorouracil7.19 ± 0.47[7]
Compound 6s RFX 393Renal CarcinomaModerate InhibitionStaurosporine-[8]
Compound 6t RFX 393Renal CarcinomaModerate InhibitionStaurosporine-[8]
Compound 4k (BS-194) 60 cancer cell linesVariousMean GI50 = 0.280--[4]
Compound 5x --p110α IC50 = 0.0009--[5]
Compound 42 KM12Colon Carcinoma0.82Larotrectinib-[9]
EKVXNon-Small Cell Lung Cancer4.13Larotrectinib-[9]
Compound 43 MCF7Breast Cancer3.36Larotrectinib-[9]
HCT116Colon Carcinoma1.40Larotrectinib-[9]
EKVXNon-Small Cell Lung Cancer3.49Larotrectinib-[9]

Table 2: Growth Inhibition Percentage (GI%) of Select Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineCancer TypeGI%Source
Compound 6d HOP-62Lung Carcinoma100.07[8]
Compound 6i HOP-92Lung Carcinoma68.96[8]
Compound 6k CCRF-CEMLeukemia90.41[8]
RPMI-8226Leukemia69.31[8]
Compound 6n HOP-92Lung Carcinoma94.73[8]
NCI-H460Lung Carcinoma52.11[8]
Compound 6o CCRF-CEMLeukemia83.85[8]
Compound 6p HOP-92Lung Carcinoma71.8[8]
NCI-H460Lung Carcinoma66.12[8]
ACHNRenal Cancer66.02[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT116, PC-3)[1][7]

  • DMEM (Dulbecco's Modified Eagle Medium)[10]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete DMEM medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or 5-fluorouracil).[7][11]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, remove the treatment medium.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the MTT solution.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been shown to target several critical signaling pathways involved in cancer cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Many pyrazolo[1,5-a]pyrimidine compounds function as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4] For example, the compound 4k (BS-194) has been identified as a selective inhibitor of CDK2, CDK1, and CDK9.[4] Inhibition of these kinases leads to the blockade of cell cycle progression, typically in the S and G2/M phases, and ultimately induces apoptosis.[4]

CDK_Inhibition_Pathway Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives CDK CDK1, CDK2, CDK9 Pyrazolo->CDK Rb Rb Phosphorylation CDK->Rb CDK->Rb RNAPII RNA Polymerase II Phosphorylation CDK->RNAPII CDK->RNAPII E2F E2F Release Rb->E2F Inhibits S_Phase S-Phase Progression E2F->S_Phase Proliferation Cell Proliferation S_Phase->Proliferation Transcription Gene Transcription RNAPII->Transcription Transcription->Proliferation Apoptosis Apoptosis

Caption: CDK Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.

PI3K/Akt Signaling Pathway Inhibition

Certain pyrazolo[1,5-a]pyridine derivatives have been developed as selective inhibitors of the p110α isoform of PI3 kinase.[5] The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Inhibition of this pathway leads to decreased phosphorylation of Akt, a downstream effector, which in turn reduces cell proliferation and can induce apoptosis.[5]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K (p110α) RTK->PI3K Pyrazolo Pyrazolo[1,5-a]pyridine Derivatives Pyrazolo->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PI3K/Akt Pathway Inhibition.

Experimental Workflow

The general workflow for screening pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity is outlined below.

Experimental_Workflow Synthesis Synthesis & Purification of Derivatives CellCulture Cancer Cell Line Culture & Seeding Synthesis->CellCulture Treatment Compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Assay for Viability/Proliferation Treatment->MTT DataAnalysis Data Analysis (IC50/GI% Calculation) MTT->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) DataAnalysis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Anticancer Screening Workflow.

Conclusion

Derivatives of pyrazolo[1,5-a]pyrimidine represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to inhibit key cellular processes such as cell cycle progression and survival signaling pathways makes them attractive candidates for further investigation. The protocols and data presented here provide a foundational resource for researchers in the field of oncology drug discovery. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy in in vivo models.[2][3]

References

Application of "Pyrazolo[1,5-a]pyridin-2-amine" in Materials Science: An Overview of a Nascent Field

Author: BenchChem Technical Support Team. Date: December 2025

Researchers exploring novel molecular architectures for advanced materials have shown increasing interest in nitrogen-rich heterocyclic compounds. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising building block due to its rigid, planar structure and versatile functionalization chemistry. While the broader class of pyrazolo[1,5-a]pyridines has found applications in medicinal chemistry and as fluorescent probes, specific and detailed applications of "Pyrazolo[1,5-a]pyridin-2-amine" in materials science are currently limited in publicly accessible literature. This document aims to provide an overview of the potential applications based on the properties of the parent scaffold and its derivatives, alongside insights from the closely related and more extensively studied pyrazolo[1,5-a]pyrimidine family.

Introduction to Pyrazolo[1,5-a]pyridines in Materials Science

Pyrazolo[1,5-a]pyridines are fused heterocyclic systems that exhibit intriguing photophysical and electronic properties. Their rigid structure can lead to high quantum yields and good thermal stability, which are desirable characteristics for materials used in organic electronics. The nitrogen atoms in the ring system can act as coordination sites for metal ions, opening up possibilities for the creation of novel phosphorescent materials and catalysts.

While specific data for "this compound" is scarce, the amino group at the 2-position offers a reactive handle for further chemical modifications. This allows for the tuning of the molecule's electronic properties and the introduction of functional groups to control intermolecular interactions and self-assembly behavior in the solid state.

Potential Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of the related dipyrazolopyridine scaffold have been investigated as blue light-emitting materials in OLEDs. The inherent fluorescence of the pyrazolo[1,5-a]pyridine core suggests that "this compound" and its derivatives could also function as emitters or host materials in OLED devices. The amino group could be functionalized to enhance charge transport properties or to tune the emission color.

Fluorescent Probes and Sensors

The pyrazolo[1,5-a]pyridine scaffold has been utilized to create fluorescent probes. For instance, a pyrazolo[1,5-a]pyridine carboxylic acid derivative has been reported as a pH probe with a high quantum yield of 0.64. This suggests that "this compound" could be a valuable precursor for the development of novel chemosensors, where the amine group could act as a binding site for specific analytes.

Insights from the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine (PP) family of compounds, an isomer of the pyridine analogue, has been more extensively studied for its materials science applications. These compounds have shown significant potential as fluorophores.[1][2] The key to their functionality lies in their tunable photophysical properties, which can be modulated by introducing different substituents onto the core structure.[3][4]

Synthetic Approaches

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various organic reactions, including [3+2] cycloaddition reactions of N-aminopyridinium ylides with alkenes.[5] The "-2-amine" functionality can be introduced either during the initial ring formation or by subsequent functionalization of a pre-formed pyrazolo[1,5-a]pyridine core.

Experimental Workflow for Synthesis of Functionalized Pyrazolo[1,5-a]pyridines

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyridine Core cluster_1 Functionalization cluster_2 Application start N-Aminopyridinium Ylide cycloaddition [3+2] Cycloaddition start->cycloaddition alkene Electron-deficient Alkene alkene->cycloaddition core Pyrazolo[1,5-a]pyridine cycloaddition->core functionalization Introduction of Amine Group core->functionalization final_product This compound Derivative functionalization->final_product application Material Fabrication (e.g., OLED, Sensor) final_product->application

Caption: A generalized workflow for the synthesis and application of functionalized pyrazolo[1,5-a]pyridines.

Challenges and Future Outlook

The primary challenge in assessing the application of "this compound" in materials science is the lack of dedicated research. While the foundational knowledge from related scaffolds is promising, extensive experimental work is required to synthesize and characterize this specific compound and its derivatives for various material applications. Future research should focus on:

  • Targeted Synthesis: Developing efficient and scalable synthetic routes to "this compound" and its derivatives.

  • Photophysical Characterization: A thorough investigation of the absorption, emission, and fluorescence quantum yields of these new compounds.

  • Device Fabrication and Testing: Incorporating these materials into prototype devices such as OLEDs and sensors to evaluate their performance.

  • Computational Modeling: Using theoretical calculations to predict the electronic and optical properties of designed molecules to guide synthetic efforts.

References

Illuminating Cellular Landscapes: Pyrazolo[1,5-a]pyridin-2-amine Derivatives as Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PZP-001

Introduction

The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising platform for the development of novel fluorescent probes for bioimaging and sensing applications. Derivatives of Pyrazolo[1,5-a]pyridin-2-amine, in particular, offer a versatile structural backbone that can be tailored to create probes with specific functionalities. Their inherent photophysical properties, including high quantum yields and sensitivity to the microenvironment, make them ideal candidates for visualizing and quantifying various intracellular parameters. This document provides an overview of the applications of this compound-based fluorescent probes, with a focus on pH sensing and lipid droplet imaging, and includes detailed protocols for their synthesis and use.

Principle of Operation: Internal Charge Transfer (ICT)

The fluorescence mechanism of many pyrazolo[1,5-a]pyridine probes is governed by an Internal Charge Transfer (ICT) process. In this mechanism, the molecule possesses an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this excited state, and consequently the emission wavelength, is highly sensitive to the polarity of the surrounding environment. This sensitivity is harnessed to detect changes in intracellular environments, such as variations in pH or the lipophilic nature of organelles like lipid droplets.[1][2]

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State GS Pyrazolo[1,5-a]pyridine Core (D-π-A) ES Charge-Separated State (D⁺-π-A⁻) GS->ES Photoexcitation ES->GS Emission Analyte Analyte Interaction (e.g., H⁺, Lipid) ES->Analyte Modulates ICT hv_in Excitation (hν) hv_out Fluorescence (hν')

Caption: Internal Charge Transfer (ICT) mechanism in a pyrazolo[1,5-a]pyridine probe.

Applications

Fluorescent pH Probes

A notable application of this scaffold is the development of fluorescent probes for detecting acidic pH in cellular compartments. A pyrazolo[1,5-a]pyridine carboxylic acid derivative, hereafter referred to as PP-1, has been synthesized and demonstrated to be an effective sensor for acidic environments.[1] This probe exhibits a significant increase in fluorescence intensity in response to a decrease in pH.[1]

Key Features of the PP-1 pH Probe:

  • High Quantum Yield: The probe displays a high fluorescence quantum yield (Φ = 0.64) in acidic conditions (pH 2.4), which is crucial for sensitive detection.[1]

  • Fast Response Time: It responds to changes in pH in less than 10 seconds, allowing for real-time monitoring of dynamic cellular processes.[1]

  • High Selectivity and Sensitivity: The probe shows excellent selectivity for H⁺ ions over other biologically relevant metal ions.[1]

  • Bioimaging Capability: PP-1 has been successfully used to monitor intracellular H⁺ in RAW 264.7 cells, demonstrating its utility in imaging acidic organelles.[1]

Fluorescent Probes for Lipid Droplets

Derivatives of pyrazolo[1,5-a]pyridine have also been engineered to act as fluorophores for imaging lipid droplets in living cells. A novel fluorescent core skeleton, termed "fluoremidine" (FD), based on a pyrazolo[1,5-a]pyridine-fused pyrimidine, has been developed.[3][4] These probes exhibit solvatochromism, with their fluorescence being "turned on" in lipophilic environments, making them highly specific for lipid droplets.[3][4]

Key Features of Fluoremidine (FD)-based Probes:

  • High Specificity: The turn-on fluorescence mechanism in nonpolar environments ensures selective staining of lipid droplets.[3][4]

  • Tunable Photophysical Properties: The fluorescence brightness and emission wavelength can be modulated by introducing different functional groups, such as N,N-dimethylamino and N-acetyl groups.[3][4]

  • Live-Cell Imaging: FD-based probes have been successfully applied to visualize lipid droplets in living cells.[3][4]

Data Presentation

Photophysical Properties of Pyrazolo[1,5-a]pyridine-based Probes

The following table summarizes the key photophysical data for the PP-1 pH probe and a selection of related pyrazolo[1,5-a]pyrimidine fluorophores to illustrate the tunability of this scaffold.

Probe/DerivativeApplicationExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)pKaReference(s)
PP-1 Acidic pH3804450.64 (at pH 2.4)3.03[1]
PP-4a (7-(4-pyridyl)) Fluorophore341 (in THF)419 (in THF)0.01 (in THF)N/A[5]
PP-4e (7-(4-anisyl)) Fluorophore363 (in THF)446 (in THF)0.23 (in THF)N/A[5]
PP-4g (7-(4-diphenylaminophenyl)) Fluorophore400 (in THF)479 (in THF)0.85 (in THF)N/A[5]

Note: The pyrazolo[1,5-a]pyrimidine derivatives (PP-4a, 4e, 4g) have a slightly different core structure but demonstrate the influence of substituents on the photophysical properties of the general scaffold.

Experimental Protocols

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine pH Probe (PP-1)

This protocol is based on the synthesis described in the literature.[1]

Synthesis_Workflow Start Starting Materials: - Compound 2 - NaOH - Ethanol/Water Step1 Dissolve Compound 2 and NaOH in Ethanol/Water Start->Step1 Step2 Reflux for 4 hours Step1->Step2 Step3 Pour into water and acidify with HCl Step2->Step3 Step4 Precipitation of white solid Step3->Step4 Step5 Wash with water and dry Step4->Step5 End Final Product: PP-1 Probe Step5->End

Caption: Workflow for the synthesis of the PP-1 fluorescent pH probe.

Materials:

  • Compound 2 (Precursor, synthesis as per literature)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Beakers

  • Filtration apparatus

  • Oven

Procedure:

  • In a round-bottom flask, dissolve Compound 2 (1 mmol) and NaOH (2 mmol) in a mixture of 10 mL of ethanol and 8 mL of water.

  • Heat the mixture to reflux and maintain for 4 hours with continuous stirring.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.

  • Acidify the solution with hydrochloric acid until a white solid precipitates.

  • Collect the precipitate by filtration.

  • Wash the solid thoroughly with deionized water.

  • Dry the collected solid in an oven to obtain the final product, probe PP-1.

Protocol 2: General Protocol for Intracellular pH Measurement using a Fluorescent Probe

This is a generalized protocol for using a pH-sensitive fluorescent probe for live-cell imaging, which can be adapted for PP-1.

Cell_Imaging_Workflow Start Cell Culture Step1 Seed cells on glass-bottom dishes Start->Step1 Step2 Incubate with fluorescent probe Step1->Step2 Step3 Wash cells to remove excess probe Step2->Step3 Step4 Image cells using fluorescence microscopy Step3->Step4 Step5 Induce pH change (optional, for calibration) Step4->Step5 Step6 Acquire post-treatment images Step5->Step6 End Data Analysis Step6->End

Caption: General workflow for intracellular pH measurement with a fluorescent probe.

Materials:

  • Cultured cells (e.g., RAW 264.7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescent pH probe (e.g., PP-1) stock solution in DMSO

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 24-48 hours).

  • Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 10 µM PP-1). Remove the old medium from the cells and incubate them with the probe-containing medium for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, wash the cells three times with pre-warmed PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh, phenol red-free medium to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength of around 380 nm and capture the emission at approximately 445 nm for the PP-1 probe.

  • Data Analysis: Analyze the fluorescence intensity within specific cellular regions of interest to determine the relative pH. For quantitative measurements, a calibration curve can be generated by treating the cells with buffers of known pH in the presence of a protonophore like nigericin.

Protocol 3: General Protocol for Staining Lipid Droplets

This is a generalized protocol that can be adapted for a this compound-based lipid droplet probe.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Complete cell culture medium

  • Oleic acid (optional, for inducing lipid droplet formation)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips

  • Fluorescent lipid droplet probe stock solution in DMSO

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment (Optional): Seed cells on glass-bottom dishes. To induce lipid droplet formation, you can treat the cells with oleic acid complexed to BSA in the culture medium for 24 hours.

  • Probe Staining: Prepare a working solution of the fluorescent lipid droplet probe in the culture medium. Remove the existing medium and incubate the cells with the probe solution at 37°C for 30 minutes.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove the staining solution.

  • Imaging: Add fresh medium and observe the cells under a fluorescence microscope using the appropriate filter set for the specific probe. Lipid droplets will appear as brightly stained spherical structures within the cytoplasm.

Conclusion

This compound and its derivatives represent a versatile and powerful class of fluorophores for the development of advanced fluorescent probes. Their tunable photophysical properties and sensitivity to the cellular microenvironment enable a wide range of applications in bioimaging, from monitoring ion concentrations to visualizing specific organelles. The detailed protocols provided herein serve as a guide for researchers and scientists to synthesize and utilize these probes in their own experimental workflows, paving the way for new discoveries in cell biology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrazolo[1,5-a]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the pyrazolo[1,5-a]pyridine core?

A1: A prevalent and effective method is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[1] Another robust strategy involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, often promoted by acetic acid and molecular oxygen.[1][2]

Q2: How can I synthesize the N-amino-2-iminopyridine precursor?

A2: N-amino-2-iminopyridine derivatives are typically prepared through the amination of 2-aminopyridine or its substituted analogues.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Depending on the chosen synthetic route, potential side reactions may include the formation of regioisomers, incomplete cyclization leading to acyclic intermediates, and over-oxidation of the desired product. In some cases, the reaction of N-amino-2-iminopyridine with solvents like acetic acid or DMF in the presence of a catalyst such as Pd(OAc)₂ can lead to the formation of triazolo[1,5-a]pyridine derivatives.[2]

Q4: Are there any catalyst-free methods available for the synthesis of pyrazolo[1,5-a]pyridines?

A4: Yes, catalyst-free concerted [3+2] cycloaddition reactions of 2-imino-1H-pyridin-1-amines with alkynes or alkenes have been developed, offering a greener synthetic approach.[3] These reactions can often be promoted by sonication.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Purity of Starting Materials Impurities in the N-amino-2-iminopyridine or the coupling partner can significantly hinder the reaction. Ensure high purity of all reactants by recrystallization or column chromatography.
Suboptimal Reaction Temperature The reaction may require specific temperature control. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Conversely, if side products are observed, lowering the temperature may be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.[4]
Incorrect Solvent The solubility of reactants and the reaction kinetics are highly dependent on the solvent. A solvent screen is recommended. Common solvents for similar syntheses include ethanol, acetonitrile, and N-methylpyrrolidone.[1][3][5] For certain reactions, solvent-free conditions at elevated temperatures have proven to be effective.[4]
Ineffective Catalyst or Catalyst Loading If using a catalyzed reaction, the choice and amount of catalyst are critical. Screen different catalysts (e.g., acidic catalysts like acetic acid, or metal catalysts if applicable). Optimize the catalyst loading to find the most effective concentration.[4]
Atmosphere Control Some synthetic methods, such as the acetic acid-promoted cross-dehydrogenative coupling, require an oxygen atmosphere for the oxidative step.[1][2] Ensure the reaction is set up to accommodate this requirement.
Problem 2: Formation of Multiple Products (Isomers/Byproducts)

Possible Causes & Solutions

CauseRecommended Action
Lack of Regioselectivity The use of unsymmetrical starting materials can lead to the formation of regioisomers. The choice of catalyst and solvent can influence regioselectivity.[4] It is advisable to consult the literature for reactions with similar substrates to predict and control the regiochemical outcome.
Side Reactions As mentioned in the FAQs, side reactions can lead to byproducts. To minimize these, optimize the reaction conditions (temperature, reaction time) and ensure the purity of your starting materials.
Purification Challenges The polarity of the desired product and byproducts may be similar, making separation difficult. For purification, column chromatography is the most common method. A systematic approach to selecting the eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended.[4]

Experimental Protocols

Proposed Synthesis of this compound via Cycloaddition

This protocol is a generalized procedure based on common methods for synthesizing substituted pyrazolo[1,5-a]pyridines. Optimization may be required for the specific synthesis of this compound.

Step 1: Synthesis of the N-aminopyridinium ylide precursor

  • To a solution of 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent (e.g., O-(mesitylenesulfonyl)hydroxylamine) at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture for the required time, monitoring by TLC.

  • After completion, perform an appropriate work-up to isolate the N-aminopyridinium salt.

Step 2: [3+2] Cycloaddition

  • In a round-bottom flask, dissolve the N-aminopyridinium salt and a suitable alkyne or alkene partner (e.g., one that can lead to the 2-amino functionality after transformation) in a solvent such as acetonitrile.

  • Add a base (e.g., triethylamine) to generate the N-iminopyridinium ylide in situ.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis 2-Aminopyridine 2-Aminopyridine Amination Amination 2-Aminopyridine->Amination Aminating_Agent Aminating Agent Aminating_Agent->Amination Alkyne/Alkene Partner Alkyne/Alkene Partner Cycloaddition Cycloaddition Alkyne/Alkene Partner->Cycloaddition Amination->Cycloaddition N-aminopyridinium ylide Workup Workup Cycloaddition->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization Product This compound Characterization->Product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Impure_Reactants Impure Reactants Low_Yield->Impure_Reactants Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Incorrect_Solvent Incorrect Solvent Low_Yield->Incorrect_Solvent Catalyst_Issue Catalyst Issue Low_Yield->Catalyst_Issue Purify_Reactants Purify Reactants Impure_Reactants->Purify_Reactants Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Solvent_Screen Solvent Screen Incorrect_Solvent->Solvent_Screen Optimize_Catalyst Optimize Catalyst/Loading Catalyst_Issue->Optimize_Catalyst

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Pyrazolo[1,5-a]pyridin-2-amine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the Pyrazolo[1,5-a]pyridine core?

A1: A prevalent and effective method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is through the [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[1][2] Another widely used approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by agents such as acetic acid and molecular oxygen.[1][3]

Q2: I am not getting the desired this compound product. What are the likely reasons?

A2: The synthesis of specifically substituted pyrazolo[1,5-a]pyridines can be challenging. If you are not obtaining the 2-amino derivative, it could be due to several factors:

  • Incorrect Starting Materials: The choice of precursors is critical. For the 2-amino product, specific functionalities are required on your pyridine and pyrazole precursors.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst play a crucial role. These parameters need to be finely tuned for the specific synthesis of the 2-amino variant.

  • Formation of Regioisomers: In many pyrazolo[1,5-a]pyridine syntheses, the formation of regioisomers is a common issue, especially with unsymmetrical starting materials. Your desired 2-amino isomer might be a minor product in a mixture.[4]

  • Product Degradation: The desired product might be sensitive to the reaction or work-up conditions, leading to decomposition.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following optimization strategies:

  • Purity of Reactants: Ensure your starting materials are of high purity, as impurities can significantly interfere with the reaction.[4]

  • Catalyst Screening: If your reaction is catalyzed, screen different catalysts and optimize the catalyst loading.

  • Solvent Effects: The choice of solvent can impact reactant solubility and reaction kinetics. Experiment with different solvents to find the optimal medium for your reaction.[4]

  • Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the progress over time to find the conditions that maximize the formation of the desired product while minimizing side reactions.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Recommendation
Inactive Catalyst If using a catalyst, ensure it is fresh and active. Consider trying a different catalyst or a pre-catalyst that forms the active species in situ.
Incorrect Temperature Some reactions require specific temperature ranges. If the reaction is too cold, it may not proceed; if too hot, it could lead to decomposition. Optimize the temperature in increments.
Inappropriate Solvent The reactants may not be soluble enough, or the solvent may be interfering with the reaction. Test a range of solvents with varying polarities.
Atmosphere Control Some reactions are sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Recommendation
Regioisomer Formation This is a common challenge. Modifying the substituents on the starting materials can sometimes direct the reaction towards the desired isomer. A thorough literature search for similar systems is recommended.
Side Reactions Unwanted side reactions can compete with the desired product formation. Lowering the reaction temperature or changing the catalyst may help to suppress these.
Product Instability The desired product may be forming and then degrading under the reaction conditions. Try to monitor the reaction at earlier time points or consider a milder work-up procedure.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Recommendation
Similar Polarity of Products If you have a mixture of regioisomers or closely related byproducts, separation by standard column chromatography can be difficult.
Action: Try alternative chromatographic techniques such as preparative HPLC or use a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method.
Product Tailing on Silica Gel The basic nitrogen atoms in the this compound can interact strongly with acidic silica gel, leading to poor separation.
Action: Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent.

Experimental Protocols

General Procedure for the Synthesis of Substituted Pyrazolo[1,5-a]pyridines via Cross-dehydrogenative Coupling[1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the N-amino-2-iminopyridine (1.0 eq.) and the 1,3-dicarbonyl compound (1.0 eq.) in ethanol.

  • Acid and Oxidant: Add acetic acid (approximately 6.0 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (1 atm). Heat the reaction to 130 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent. If necessary, purify the product further by column chromatography or recrystallization.

Note: This is a general procedure and will require significant optimization for the specific synthesis of this compound. The choice of starting materials will be critical to obtaining the desired 2-amino functionality.

Visualizing the Workflow

To aid in your experimental design and troubleshooting, the following diagrams illustrate key conceptual workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials reactants Purify Reactants start->reactants setup Reaction Setup (Solvent, Atmosphere) reactants->setup add_reagents Add Reagents & Catalyst setup->add_reagents heating Heat to Optimal Temperature add_reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction/Filtration quench->extraction purification Column Chromatography/ Recrystallization extraction->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for a typical organic synthesis experiment.

troubleshooting_logic start Low Product Yield? check_reactants Check Reactant Purity start->check_reactants optimize_temp Optimize Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent optimize_catalyst Optimize Catalyst start->optimize_catalyst side_reactions Side Reactions Occurring? check_reactants->side_reactions optimize_temp->side_reactions optimize_solvent->side_reactions optimize_catalyst->side_reactions adjust_conditions Adjust Conditions (e.g., lower temp) side_reactions->adjust_conditions Yes isomers Regioisomers Formed? side_reactions->isomers No adjust_conditions->isomers separation Optimize Separation Technique isomers->separation Yes success Improved Yield isomers->success No separation->success

Caption: A logical flowchart for troubleshooting low yield in a chemical reaction.

References

Troubleshooting common side reactions in "Pyrazolo[1,5-a]pyridine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting a [3+2] cycloaddition to synthesize a pyrazolo[1,5-a]pyridine, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in pyrazolo[1,5-a]pyridine synthesis are a common issue and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your N-aminopyridine or N-iminopyridinium ylide and the corresponding coupling partner (e.g., alkene, alkyne) is critical. Impurities can inhibit the reaction or lead to the formation of side products.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics.

      • Recommendation: A solvent screen is advisable. While N-methylpyrrolidone (NMP) and ethanol are commonly used, consider other options based on the specific reactants.[1]

    • Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of starting materials and products.

      • Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Atmosphere: For oxidative cycloadditions, the presence of an oxidant like molecular oxygen is crucial.

      • Recommendation: Ensure an adequate supply of the oxidant. Running the reaction under an oxygen atmosphere can significantly improve the yield compared to air.[2][3]

  • Catalyst Selection and Loading (if applicable): The choice and amount of catalyst can dramatically affect the reaction outcome.

    • Recommendation: If using a catalyst, screen different options and optimize the loading. For instance, in some oxidative annulations, a TEMPO-mediated system has been shown to be effective.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[1,5-a]pyridine regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials. The regioselectivity is influenced by steric and electronic factors of the substituents on both the pyridine precursor and the coupling partner.

  • Control of Reaction Conditions:

    • Catalyst and Additives: The choice of catalyst and additives can play a crucial role in directing the regioselectivity. For example, in palladium-catalyzed arylations of pyrazolo[1,5-a]pyridines, the use of cesium(I) fluoride or silver(I) carbonate as an additive can selectively yield 3- or 7-arylated products, respectively.

    • Solvent: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regioisomeric ratio.

    • Temperature: In some cases, the reaction temperature can be adjusted to favor the formation of one regioisomer over the other.

  • Structural Modification of Reactants:

    • Steric Hindrance: Introducing bulky substituents on either the N-aminopyridine or the dipolarophile can sterically hinder one of the possible cycloaddition pathways, thus favoring the formation of a single regioisomer.

    • Electronic Effects: The electronic nature of the substituents can influence the electron density at the reacting centers, thereby directing the regioselectivity of the cycloaddition.

Issue 3: Formation of an Unexpected Side Product:[2][4][5]Triazolo[1,5-a]pyridines

Question: During the synthesis of a pyrazolo[1,5-a]pyridine derivative using an N-amino-2-iminopyridine and a β-dicarbonyl compound in the presence of acetic acid, I isolated a significant amount of a[2][4][5]triazolo[1,5-a]pyridine byproduct. What causes this and how can it be prevented?

Answer: The formation of a[2][4][5]triazolo[1,5-a]pyridine is a known side reaction in this specific synthesis, particularly when using higher amounts of a strong acid like acetic acid or trifluoroacetic acid (TFA).[2][3] The acid can promote a competitive cyclization pathway of the N-amino-2-iminopyridine itself.

  • Mechanism of Side Product Formation: The excess acid likely protonates the N-amino-2-iminopyridine, leading to an intramolecular cyclization and subsequent aromatization to form the triazolo[1,5-a]pyridine ring system.

  • Prevention and Mitigation:

    • Control of Acid Concentration: The most effective way to minimize this side reaction is to carefully control the amount of acid used.

      • Recommendation: Maintain the loading of acetic acid at or below 6 equivalents. Using higher amounts (e.g., 8 equivalents) has been shown to significantly increase the formation of the triazolo[1,5-a]pyridine byproduct.[2][3]

    • Choice of Acid: Stronger acids like TFA can also promote this side reaction, even at lower concentrations.

      • Recommendation: If possible, use a milder Brønsted acid or optimize the reaction to require only a catalytic amount of a stronger acid.

Data Presentation

Table 1: Effect of Acetic Acid Loading on Product and Byproduct Formation in a Cross-Dehydrogenative Coupling Reaction [2][3]

EntryAcid (equivalents)AtmosphereYield of Pyrazolo[1,5-a]pyridine (%)Formation of Triazolo[1,5-a]pyridine Byproduct
1Acetic Acid (2)Air34Not reported as major
2Acetic Acid (4)Air52Not reported as major
3Acetic Acid (6)Air74Minimal
4Acetic Acid (8)AirLoweredComplicates the process
5Acetic Acid (6)O₂94Minimal
6TFA (2)O₂55Side reaction observed

Experimental Protocols

Key Experiment: Regioselective Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[2][3]

This protocol describes an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction.

Materials:

  • N-amino-2-imino-pyridine derivative (3 mmol)

  • Ethyl acetoacetate (3 mmol)

  • Ethanol (10 mL)

  • Acetic acid (6 equivalents)

Procedure:

  • To a solution of the N-amino-2-imino-pyridine derivative (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL), add acetic acid (6 equivalents).

  • Stir the reaction mixture under an O₂ atmosphere (1 atm) at 130 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolo[1,5-a]pyridine.

Characterization Data for the Product:

  • Appearance: Yellow-white crystals

  • Yield: 94%

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H).

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4.

  • HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂ (M⁺) 320.1268, found 320.1268.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions side_reactions Investigate for Side Reactions start->side_reactions sub_purity1 Purify Reactants (Recrystallization/Chromatography) purity->sub_purity1 sub_conditions1 Solvent Screen conditions->sub_conditions1 sub_conditions2 Temperature Optimization conditions->sub_conditions2 sub_conditions3 Time Study conditions->sub_conditions3 sub_conditions4 Atmosphere Control (e.g., O2) conditions->sub_conditions4 sub_side_reactions1 Analyze Crude Mixture (TLC, LC-MS, NMR) side_reactions->sub_side_reactions1 end Improved Yield sub_purity1->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_conditions4->end sub_side_reactions1->end

Caption: Troubleshooting workflow for low yield in Pyrazolo[1,5-a]pyridine synthesis.

Side_Reaction_Mechanism reactants N-Amino-2-iminopyridine + β-Dicarbonyl desired_path Desired Pathway (Low Acid) side_path Side Reaction Pathway (High Acid) intermediate_A Adduct A reactants->intermediate_A AcOH (≤ 6 eq) protonated_reactant Protonated N-Amino-2-iminopyridine reactants->protonated_reactant AcOH (> 6 eq) intermediate_B Intermediate B (Oxidative Dehydrogenation) intermediate_A->intermediate_B O₂ intermediate_C Intermediate C (Cyclization) intermediate_B->intermediate_C product Pyrazolo[1,5-a]pyridine intermediate_C->product - H₂O side_product [1,2,4]Triazolo[1,5-a]pyridine protonated_reactant->side_product Intramolecular Cyclization

Caption: Competing reaction pathways leading to desired product and side product.

References

Technical Support Center: Interpreting Complex NMR Spectra of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pyrazolo[1,5-a]pyridine compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the interpretation of complex NMR spectra of this important class of N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons on my pyrazolo[1,5-a]pyridine analog show complex splitting patterns that are difficult to interpret?

A: The protons on the pyrazolo[1,5-a]pyridine ring system often exhibit complex splitting patterns due to a combination of factors:

  • Small Vicinal and Long-Range Couplings: Protons on the pyridine and pyrazole rings can have small vicinal (through three bonds) and long-range (through four or five bonds) coupling constants, leading to multiplets that are not simple doublets or triplets.

  • Signal Overlap: The chemical shifts of the aromatic protons can be very close, causing their multiplets to overlap and creating a complex, unresolved signal envelope.[1][2]

  • Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects can distort the splitting patterns, making them appear non-symmetrical and more complex than predicted by the n+1 rule.

Q2: I am observing broader than expected peaks in my 1H NMR spectrum. What are the potential causes?

A: Broad peaks in the NMR spectrum of your pyrazolo[1,5-a]pyridine compound can arise from several sources:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and asymmetric peaks. Re-shimming the spectrometer is a critical first step to improve resolution.[3]

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and aggregation, which can cause peak broadening.[3][4] Diluting the sample may help to sharpen the signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure that all glassware is thoroughly cleaned.[3]

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature can sometimes help to resolve these issues.[1][3]

Q3: The integration of my aromatic region is not accurate due to the residual solvent peak. What is the solution?

A: Overlap with the residual solvent peak is a common issue. A simple solution is to re-acquire the spectrum in a different deuterated solvent. For example, if you are using chloroform-d (CDCl3), which has a residual peak at ~7.26 ppm, switching to acetone-d6 (residual peak at ~2.05 ppm) can often move the solvent signal away from your aromatic protons.[1]

Q4: I am seeing more signals in the spectrum than I expect for my target pyrazolo[1,5-a]pyridine. What could be the reason?

A: The presence of unexpected extra peaks can be due to:

  • Rotamers: If your compound has restricted rotation around a bond (e.g., an amide or a sterically hindered biaryl linkage), you may be observing a mixture of stable rotational isomers (rotamers), each giving its own set of NMR signals.[1] Running the experiment at a higher temperature might cause these signals to coalesce into a single set of averaged peaks.

  • Impurities: The extra signals could be from starting materials, byproducts, or residual solvents from the purification process.

  • Tautomers: Depending on the substitution pattern, your pyrazolo[1,5-a]pyridine derivative might exist in equilibrium between two or more tautomeric forms.

Troubleshooting Guides

Issue 1: Overlapping Aromatic Signals

Question: The aromatic protons of my substituted pyrazolo[1,5-a]pyridine are clustered together in the 1H NMR spectrum, making it impossible to assign them. How can I resolve these signals?

Answer: A systematic approach is necessary to resolve overlapping aromatic signals.

  • Optimize 1D NMR Acquisition:

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase the chemical shift dispersion.

    • Solvent Effects: Acquire spectra in different deuterated solvents (e.g., benzene-d6, DMSO-d6, acetone-d6). The aromatic solvent-induced shifts can be significant and may resolve the overlapping multiplets.[1]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the spin systems within the pyridine and pyrazole rings.[5]

    • TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can reveal correlations between protons that are part of the same spin system, even if they are not directly coupled.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to differentiate protons based on the chemical shift of the carbon they are bonded to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning protons and carbons by identifying longer-range (2-3 bond) correlations.[6][7] For example, a proton on the pyridine ring will show a correlation to carbons two and three bonds away, helping to piece together the structure.[8]

Issue 2: Ambiguous Stereochemistry or Regioisomer Identification

Question: I have synthesized a substituted pyrazolo[1,5-a]pyridine, but I am unsure of the exact stereochemistry or the position of a substituent. How can NMR help in this case?

Answer: Through-space NMR correlations are key to solving these structural puzzles.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, typically within 5 Å.[9] This is invaluable for:

    • Determining Stereochemistry: For example, a NOE between a substituent and a proton on the core ring system can confirm their relative orientation.[10][11]

    • Distinguishing Regioisomers: The presence or absence of specific NOE correlations can unambiguously determine the position of substituents.

For medium-sized molecules (MW ~700-1200), the NOE can sometimes be close to zero. In such cases, a ROESY experiment is preferred as the ROE is always positive.[12]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyrazolo[1,5-a]pyridine Core
Proton PositionTypical Chemical Shift (ppm)Notes
H-27.8 - 8.2
H-36.5 - 6.9
H-47.0 - 7.4
H-58.3 - 8.7Often the most downfield proton due to the influence of the adjacent nitrogen.
H-66.8 - 7.2
H-77.5 - 7.9

Note: These are approximate ranges and can be significantly influenced by the electronic effects of substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons on the Pyrazolo[1,5-a]pyridine Core
Carbon PositionTypical Chemical Shift (ppm)Notes
C-2138 - 142
C-3110 - 114
C-3a148 - 152Bridgehead carbon.
C-4118 - 122
C-5130 - 134
C-6112 - 116
C-7125 - 129
C-7a145 - 149Bridgehead carbon.

Note: These are approximate ranges and can be significantly influenced by the electronic effects of substituents.

Experimental Protocols

Protocol 1: Standard 2D COSY Experiment
  • Sample Preparation: Prepare a solution of the pyrazolo[1,5-a]pyridine compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-15 mg in 0.5-0.6 mL.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution (narrow linewidths) on a 1D proton spectrum.

  • Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

    • Set the spectral width to cover all proton signals.

    • The number of increments in the indirect dimension (F1) should be between 256 and 512.

    • The number of scans per increment will depend on the sample concentration but is typically 2, 4, or 8.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and reference the spectrum.

Protocol 2: Standard 2D HMBC Experiment
  • Sample Preparation: Same as for the COSY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • The number of increments in the indirect dimension (F1) should be 256-512.

    • The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.

    • Crucially, set the long-range coupling constant for magnetization transfer (e.g., d6 or CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and reference the spectrum.

Mandatory Visualization

Caption: Numbering of the core pyrazolo[1,5-a]pyridine ring system.

NMR_Workflow A Complex 1D NMR Spectrum (Signal Overlap/Broadening) B Optimize Acquisition (Higher Field, Solvent Change) A->B Initial Troubleshooting C Acquire 2D NMR Data A->C Direct Approach B->C If issues persist D COSY (H-H Connectivity) C->D E HSQC (Direct C-H Correlation) C->E F HMBC (Long-Range C-H Correlation) C->F G NOESY/ROESY (Through-Space Correlations) C->G H Structure Elucidation D->H E->H F->H G->H

Caption: General workflow for interpreting complex NMR spectra.

HMBC_Correlations H5 H5 C7 C7 H5->C7 ²J C4 C4 H5->C4 ²J C6 C6 H5->C6 ³J C7a C7a H5->C7a ³J

Caption: Example HMBC correlations from H-5 in the pyrazolo[1,5-a]pyridine ring.

References

Technical Support Center: Overcoming Poor Solubility of "Pyrazolo[1,5-a]pyridin-2-amine" in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of "Pyrazolo[1,5-a]pyridin-2-amine" and its analogs during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "solvent-shifting" or "crashing out." this compound, like many organic small molecules, is significantly more soluble in a polar aprotic solvent like DMSO than in aqueous solutions. When your DMSO stock is introduced to the aqueous buffer, the overall polarity of the solvent mixture increases dramatically. The aqueous environment cannot maintain the solubility of the compound at the same concentration as in pure DMSO, leading to precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The maximum tolerated DMSO concentration is highly cell-line dependent. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance study for your specific cell line and assay duration to determine the optimal concentration that balances compound solubility with minimal impact on cell health.

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A3: Yes, absolutely. This compound contains an amine group, which is basic. The solubility of compounds with ionizable groups is often pH-dependent. At a pH below the pKa of the amine group, the compound will be protonated, forming a more soluble salt. Conversely, at a pH above the pKa, the compound will be in its less soluble free base form. Therefore, adjusting the pH of your buffer can be a powerful tool to enhance solubility.

Q4: I'm still observing precipitation even at low DMSO concentrations. What other strategies can I try?

A4: If reducing the final DMSO concentration and optimizing the pH are insufficient, you can explore other solubilization techniques. The use of co-solvents other than DMSO, such as ethanol or polyethylene glycols (PEGs), may be beneficial. Another effective strategy is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.

Q5: How can I determine if the observed precipitation is my compound or another component of the assay medium?

A5: A simple control experiment can help clarify this. Prepare a solution of your compound in the final assay buffer (including any co-solvents) but without any biological components (e.g., cells, proteins, enzymes). If you observe precipitation, it is likely your compound. If the solution is clear, but precipitation occurs in the complete assay, there may be an interaction between your compound and a component of the biological system.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

Symptoms:

  • Cloudiness or visible particulate matter appears immediately or over time after adding the DMSO stock to the aqueous buffer.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected compound activity.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the 100% DMSO stock clear? start->check_stock prep_fresh Prepare fresh stock solution. Ensure compound is fully dissolved. check_stock->prep_fresh No check_conc Is the final assay concentration too high? check_stock->check_conc Yes reduce_conc Determine maximum soluble concentration. Lower the working concentration. check_conc->reduce_conc Yes dilution_method How is the dilution performed? check_conc->dilution_method No optimize_sol Optimize Solubilization Strategy reduce_conc->optimize_sol rapid_dilution Rapid addition of buffer to DMSO stock dilution_method->rapid_dilution reverse_dilution Use 'reverse dilution': add DMSO stock to buffer while vortexing. rapid_dilution->reverse_dilution reverse_dilution->optimize_sol ph_adjust Adjust Buffer pH optimize_sol->ph_adjust cosolvent Use Co-solvents optimize_sol->cosolvent cyclodextrin Use Cyclodextrins optimize_sol->cyclodextrin success Precipitation Resolved ph_adjust->success cosolvent->success cyclodextrin->success G cluster_0 Solubilization Strategies cluster_1 Co-solvent Addition cluster_2 pH Adjustment cluster_3 Cyclodextrin Complexation strategy Poorly Soluble Compound (this compound) cosolvent_mech Increases proportion of organic solvent (e.g., DMSO) to reduce overall polarity strategy->cosolvent_mech ph_mech Lowers pH to protonate the amine group, forming a more soluble salt strategy->ph_mech cyclo_mech Encapsulates the hydrophobic compound within its cavity, presenting a hydrophilic exterior strategy->cyclo_mech result Enhanced Aqueous Solubility in Assay cosolvent_mech->result ph_mech->result cyclo_mech->result

Technical Support Center: Improving the Selectivity of Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-2-amine kinase inhibitors. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity a primary challenge for Pyrazolo[1,5-a]pyridine-based kinase inhibitors?

A1: The main difficulty arises from the high degree of structural similarity within the ATP-binding site across the human kinome, which comprises over 500 protein kinases. Since many inhibitors, including those with a Pyrazolo[1,5-a]pyridine scaffold, are designed to be ATP-competitive, it is challenging to inhibit a specific kinase without affecting others. This cross-reactivity can lead to off-target effects and potential toxicity.[1][2]

Q2: What are the key structural features of the Pyrazolo[1,5-a]pyridine scaffold that influence kinase selectivity?

A2: The Pyrazolo[1,5-a]pyridine core acts as a "hinge-binding" motif, a critical interaction for kinase inhibition. Selectivity is heavily influenced by the substituents at various positions on the bicyclic ring system. For example, in PI3Kα inhibitors, a 2,5-substitution pattern on a phenyl ring attached to the scaffold was found to be important for activity.[3] Modifications that exploit subtle differences in the amino acid residues just outside the hinge region or that access nearby allosteric pockets can dramatically improve the selectivity profile.

Q3: What are the common strategies to improve the selectivity of Pyrazolo[1,5-a]pyridine inhibitors?

A3: Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the core scaffold to identify groups that enhance selectivity. For instance, replacing certain moieties can lead to a loss of selectivity, indicating their importance for specific interactions.[3]

  • Exploiting Unique Pockets: Design modifications that interact with less-conserved regions near the ATP-binding site. For PI3Kδ inhibitors, moieties that interact with a "tryptophan shelf" (Trp-760) can significantly enhance selectivity over other PI3K isoforms.

  • Macrocyclization: Introducing a cyclic constraint to the molecule can improve binding affinity and selectivity by reducing conformational flexibility, thus favoring a specific binding mode with the target kinase.[4][5]

  • Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor bound to the target kinase to visualize key interactions and rationally design new analogs with improved selectivity.

Q4: My Pyrazolo[1,5-a]pyridine inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the reason?

A4: This is a common discrepancy in drug discovery. Several factors could be responsible:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • High Cellular ATP Concentrations: Intracellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). This high concentration of the natural competitor (ATP) can significantly reduce the apparent potency of your inhibitor.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

Q5: How do I begin to characterize the selectivity of my newly synthesized inhibitor?

A5: A standard approach is to perform a kinase selectivity panel screening. This involves testing your compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases).[6] The results will provide a "percent inhibition" value for each kinase, highlighting potential on-target and off-target activities and guiding the next steps in your optimization strategy.

Troubleshooting Guides

Problem 1: Low Selectivity and High Off-Target Activity

Your lead compound inhibits the target kinase but also shows significant activity against several other kinases in a screening panel.

cluster_0 Troubleshooting Low Selectivity start Low Selectivity Observed (High Off-Target Hits) cause1 Possible Cause: Inherently Promiscuous Scaffold start->cause1 cause2 Possible Cause: Targeting Highly Conserved ATP Pocket start->cause2 cause3 Possible Cause: Substituents Lack Specific Interactions start->cause3 solution1 Solution: Systematic SAR to Identify Selectivity-Enhancing Groups cause1->solution1 solution2 Solution: Structure-Based Design to Exploit Non-Conserved Residues cause2->solution2 solution3 Solution: Introduce Bulkier or Charged Groups to Create Steric/Ionic Clashes with Off-Targets cause3->solution3 outcome Improved Selectivity Profile solution1->outcome solution2->outcome solution3->outcome

A troubleshooting workflow for addressing low selectivity.

Recommended Actions:

  • Analyze Off-Targets: Examine the off-target kinases. Are they closely related to your primary target? Understanding the structural similarities between the on-target and off-target ATP binding sites can provide clues for rational design.

  • Conduct SAR Studies: Synthesize a small library of analogs by modifying the substituents on the Pyrazolo[1,5-a]pyridine core. Focus on positions that extend out of the conserved hinge region.[3]

  • Obtain a Co-crystal Structure: If possible, crystallize your inhibitor with the target kinase. This will provide invaluable structural information to guide the design of more selective compounds.

  • Introduce Steric Hindrance: Add bulky groups to your inhibitor that can clash with the binding sites of off-target kinases but be accommodated by your primary target.

Problem 2: Synthesis of Substituted Pyrazolo[1,5-a]pyridine Core Results in Low Yield or Impurities

The chemical synthesis of your designed analogs is proving difficult, with low yields or hard-to-remove byproducts.

Recommended Actions:

  • Review the Synthetic Route: The construction of the Pyrazolo[1,5-a]pyrimidine ring is often achieved via cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[7] Similar strategies are applicable to the pyridine core. Ensure your starting materials are pure.

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, base, and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]

  • Alternative Coupling Chemistries: For adding substituents, consider alternative cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if standard methods are failing. Palladium-catalyzed reactions are often used to add diverse functional groups.[1]

  • Purification Strategy: If isomers are forming, explore different chromatography techniques. Chiral chromatography may be necessary if stereoisomers are the issue.

Data Presentation: Structure-Activity Relationships

Improving selectivity requires a systematic understanding of how structural changes affect potency against both the intended target and off-targets. The following table, based on data for Pyrazolo[1,5-a]pyridine PI3K inhibitors, illustrates a typical SAR study.

Table 1: SAR of Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors

Compound R1 Group R2 Group p110α IC50 (nM)[8] p110β IC50 (nM) p110δ IC50 (nM) p110γ IC50 (nM)[6] Selectivity (β/α)
A -H -Phenyl 15 130 110 12 8.7
B -CH3 -Phenyl 11 220 150 18 20.0
5x -H 2-amino-5-chloropyridine 0.9 23 2.5 3.1 25.6

| 20e | N/A | N/A | 140 | >5000 | 9.1 | 4.0 | >35 |

Data is illustrative and compiled from multiple sources for demonstration purposes.[6][8]

Key Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method to determine the IC50 value of an inhibitor against a purified kinase.

cluster_1 Biochemical Kinase Assay Workflow prep 1. Reagent Preparation - Kinase, Substrate, ATP - Inhibitor Dilution Series reaction 2. Kinase Reaction - Combine Kinase, Inhibitor, Substrate - Initiate with ATP - Incubate at 30°C prep->reaction adp_glo 3. ADP-Glo™ Reagent - Stop Kinase Reaction - Deplete Remaining ATP reaction->adp_glo detection 4. Kinase Detection Reagent - Convert ADP to ATP - Generate Luminescence adp_glo->detection read 5. Data Acquisition - Read Luminescence - Calculate % Inhibition detection->read

Workflow for a typical biochemical kinase assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT). Dilute the purified kinase enzyme and its specific substrate to their working concentrations in the buffer. Prepare a serial dilution of the Pyrazolo[1,5-a]pyridine inhibitor (typically starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ATP. The concentration of ATP should ideally be close to the Km of the kinase to accurately measure ATP-competitive inhibition. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Signal Generation: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™ (Promega). This involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses if the inhibitor can block the activity of its target kinase inside a cell by measuring the phosphorylation of a downstream substrate.

cluster_2 PI3K Signaling Pathway Inhibition pip2 PIP2 pi3k PI3K (Target Kinase) pip2->pi3k ATP->ADP pip3 PIP3 pi3k->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt p_akt p-Akt (S473) (Downstream Marker) akt->p_akt inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->pi3k

Inhibition of the PI3K/Akt signaling pathway.[3][6][8]

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., HCT-116 for PI3K pathway analysis) and grow until they reach ~80% confluency.[8]

  • Compound Treatment: Treat the cells with increasing concentrations of the Pyrazolo[1,5-a]pyridine inhibitor for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blot:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt Ser473).

    • Wash and then probe with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading. A decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition in the cellular context.

References

Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address and mitigate off-target effects of Pyrazolo[1,5-a]pyridin-2-amine derivatives in your experiments.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype or Toxicity

You observe a cellular response (e.g., apoptosis, cell cycle arrest at an unexpected phase, morphological changes) that is inconsistent with the known function of the intended target kinase.

Possible Cause: Off-target kinase inhibition or engagement of other cellular proteins. Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are known to interact with a range of kinases.[1][2]

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Western Blotting: Verify the inhibition of the intended downstream signaling pathway of your target kinase.

    • Cellular Thermal Shift Assay (CETSA): Confirm that your compound is binding to the intended target in a cellular context.

  • Broad-Spectrum Kinase Profiling:

    • Perform a kinome scan to identify potential off-target kinases. This will provide a comprehensive overview of the kinases your compound interacts with at a given concentration.

  • Dose-Response Analysis:

    • Determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations. Try to establish a concentration window where you observe on-target effects without the confounding off-target phenotype.

  • Use a Structurally Unrelated Inhibitor:

    • If possible, use a well-characterized inhibitor of the same target with a different chemical scaffold to see if it recapitulates the on-target phenotype without the unexpected effects.

  • Control Experiments:

    • Include a negative control compound (a structurally similar but inactive molecule) to ensure the observed phenotype is not due to the chemical scaffold itself.

Problem 2: Discrepancy Between Biochemical IC50 and Cellular EC50

The concentration of your this compound derivative required to inhibit the purified kinase (IC50) is significantly lower than the concentration needed to observe a cellular effect (EC50).

Possible Causes:

  • Poor Cell Permeability: The compound may not be efficiently entering the cells.

  • Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.

  • High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP can outcompete ATP-competitive inhibitors.

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.

Troubleshooting Steps:

  • Assess Cell Permeability:

    • Use computational models (e.g., Caco-2 permeability prediction) or experimental assays to assess the cell permeability of your compound.

  • Investigate Efflux Pump Involvement:

    • Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the cellular potency increases.

  • Evaluate ATP Competitiveness:

    • If not already known, determine if your inhibitor is ATP-competitive. Be aware that a higher concentration may be needed to achieve efficacy in the high-ATP cellular environment.

  • Assess Compound Stability:

    • Incubate your compound in cell culture media for the duration of your experiment and measure its concentration over time using LC-MS to assess stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for Pyrazolo[1,5-a]pyridine-based kinase inhibitors?

While comprehensive public data for the this compound scaffold is limited, studies on the broader class of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines have shown inhibitory activity against a range of kinases, including but not limited to:

  • Tyrosine Kinases: such as EGFR.[2]

  • Serine/Threonine Kinases: including CDKs and TRKA.[3]

  • Lipid Kinases: such as PI3Kδ.[4]

It is crucial to perform experimental profiling to determine the specific off-target profile of your derivative.

Q2: How can I proactively design this compound derivatives with improved selectivity?

Structure-activity relationship (SAR) studies on related scaffolds suggest that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can influence selectivity.[5][6] For instance, the addition of a morpholine group has been shown to improve selectivity by reducing off-target effects in some pyrazolo[1,5-a]pyrimidine derivatives.[6] Computational modeling and docking studies can also aid in designing more selective compounds.

Q3: My this compound derivative shows cytotoxicity in cancer cell lines. How do I know if this is an on-target or off-target effect?

This is a common and important question. Here's how you can dissect the observed cytotoxicity:

  • Correlate Potency: Does the cytotoxic potency (EC50) correlate with the on-target inhibitory potency (IC50 or cellular target engagement)? A strong correlation suggests an on-target effect.

  • Rescue Experiments: If possible, "rescue" the cytotoxic effect by overexpressing a drug-resistant mutant of the target kinase or by providing a downstream product of the inhibited pathway.

  • Phenocopying: Use another method to inhibit the target (e.g., siRNA, CRISPR) and see if it produces the same cytotoxic phenotype.

  • Off-Target Panel: Screen your compound against a panel of known toxic off-targets (e.g., hERG, various cytochrome P450s). High variability in hERG assay results can sometimes be attributed to factors like poor compound solubility or the "rundown" effect in manual patch-clamp experiments.[7]

  • Test in "Target-Negative" Cells: If available, test the compound in a cell line that does not express the intended target kinase. Cytotoxicity in these cells would point towards off-target effects.

Q4: What are some key experimental controls to include when investigating off-target effects?

  • Vehicle Control: (e.g., DMSO) to control for solvent effects.

  • Positive Control: A known inhibitor of the suspected off-target.

  • Negative Control: A structurally similar but inactive analog of your compound.

  • Unrelated Inhibitor: An inhibitor of the primary target with a different chemical scaffold.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical Pyrazolo[1,5-a]pyridine Derivative

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 10 1
Off-Target Kinase A15015
Off-Target Kinase B50050
Off-Target Kinase C>10,000>1000
Off-Target Kinase D858.5

Note: This table is for illustrative purposes. Actual data will need to be generated experimentally.

Table 2: Example Cytotoxicity Profile of a Pyrazolo[1,5-a]pyridine Derivative

Cell LinePrimary Target ExpressionGI50 (µM)
Cancer Cell Line AHigh0.5
Cancer Cell Line BLow5.2
Normal FibroblastsLow>25

Note: GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%. This data can help assess the therapeutic window of the compound.[8][9][10]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized method to confirm target engagement.

  • Cell Treatment: Treat cultured cells with your this compound derivative or vehicle control for a specified time.

  • Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of your compound indicates target engagement.

Cytotoxicity Assay (MTT/XTT) Protocol
  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your this compound derivative for 24-72 hours. Include a vehicle control.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_off_target Off-Target Assessment cluster_conclusion Conclusion Problem Unexpected Phenotype or Toxicity CETSA Confirm On-Target Engagement (CETSA) Problem->CETSA DoseResponse Dose-Response Analysis Problem->DoseResponse KinomeScan Broad Kinase Profiling (Kinome Scan) CETSA->KinomeScan Cytotoxicity Cytotoxicity Profiling DoseResponse->Cytotoxicity Conclusion On-Target vs. Off-Target Effect KinomeScan->Conclusion Cytotoxicity->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Compound This compound Derivative TargetKinase Primary Target Kinase Compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase Compound->OffTargetKinase Inhibits (Off-Target) Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 Phosphorylates OnTargetPhenotype Expected Cellular Phenotype Downstream1->OnTargetPhenotype OffTargetPhenotype Unexpected Cellular Phenotype Downstream2->OffTargetPhenotype

Caption: Potential on- and off-target signaling effects of a kinase inhibitor.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Pyrazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Pyrazolo[1,5-a]pyridin-2-amine and its derivatives. The following information is curated to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of our this compound derivative after oral administration in animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge with heterocyclic compounds. Based on studies of structurally related molecules such as pyrazolo-pyridones and pyrazolo[1,5-a]pyrimidines, the primary causes are often multifactorial:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: The molecule may not efficiently cross the intestinal membrane to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[1]

  • Efflux by Transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: What are the initial practical steps to improve the aqueous solubility of my compound?

A2: A systematic approach is recommended. Start with simple and accessible methods before moving to more complex formulations:

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area, which can enhance dissolution.[2] Techniques like micronization or nanomilling are effective.[3]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly improve solubility.

  • Use of Co-solvents: Employing a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.[2]

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve solubility and dissolution rate.[1][4]

Q3: My compound has adequate solubility but still exhibits poor bioavailability. What should I investigate next?

A3: If solubility is not the limiting factor, the next steps should focus on permeability and metabolic stability:

  • Assess Metabolic Stability: Use in vitro models like liver microsomes or S9 fractions to determine the compound's intrinsic clearance.[1] High clearance suggests rapid metabolism.

  • Evaluate Permeability: The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal permeability and identify if the compound is a substrate for efflux transporters.

  • Consider Prodrugs: If metabolic instability is confirmed, a prodrug strategy can be employed to mask the metabolically labile sites.[5]

Q4: What are advanced formulation strategies to consider if simpler methods fail?

A4: For challenging compounds, several advanced formulation technologies can be explored:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[1][3]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state in the GI tract, bypassing the dissolution step.[6]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve stability, solubility, and absorption.

Troubleshooting Guides

Guide 1: Troubleshooting Low Aqueous Solubility

This guide provides a step-by-step approach to address poor aqueous solubility of your this compound derivative.

G cluster_0 start Start: Low Solubility Identified solubility_test Characterize Solubility (in SGF, SIF, FaSSIF) start->solubility_test particle_size Particle Size Reduction (Micronization/Nanonization) solubility_test->particle_size Solubility < 10 µg/mL reassess Re-evaluate Solubility & In Vitro Dissolution particle_size->reassess formulation Advanced Formulations asd Amorphous Solid Dispersion (ASD) formulation->asd High LogP lipid Lipid-Based System (SEDDS) formulation->lipid Low m.p. asd->reassess lipid->reassess reassess->formulation Still Low invivo Proceed to In Vivo PK Study reassess->invivo Improved

Caption: Workflow for addressing low aqueous solubility.

Steps:

  • Characterize Baseline Solubility: Determine the equilibrium solubility in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and fasted state simulated intestinal fluid (FaSSIF).

  • Particle Size Reduction: If solubility is low, attempt micronization. This is often the simplest and most direct approach to improve dissolution rate.

  • Re-evaluate Dissolution: After particle size reduction, perform in vitro dissolution tests to confirm an improvement.

  • Select Advanced Formulation: If solubility remains a challenge, select an advanced formulation strategy based on the compound's physicochemical properties (e.g., LogP, melting point).

  • Proceed to In Vivo Studies: Once an optimized formulation shows improved dissolution, proceed with pharmacokinetic (PK) studies in an appropriate animal model.

Guide 2: Troubleshooting Rapid In Vivo Clearance

This guide outlines steps to take when your compound is likely cleared too quickly from the body.

G cluster_1 start_pk Start: In Vivo Study Shows Low Exposure (Low AUC) iv_pk Conduct IV PK Study to Determine Absolute Bioavailability (F%) start_pk->iv_pk diagnosis Diagnose Primary Issue iv_pk->diagnosis Low F% metabolism_check In Vitro Metabolism Study (Liver Microsomes/Hepatocytes) high_clearance High First-Pass Metabolism metabolism_check->high_clearance High Intrinsic Clearance permeability_check Caco-2 Permeability Assay low_permeability Low Permeability / High Efflux permeability_check->low_permeability Low Papp / High Efflux Ratio diagnosis->metabolism_check F% < 30% diagnosis->permeability_check F% > 30% but still low strategy_met Strategies: - Prodrug Approach - Structural Modification high_clearance->strategy_met strategy_perm Strategies: - Permeation Enhancers - P-gp Inhibitors in Formulation low_permeability->strategy_perm

References

"Pyrazolo[1,5-a]pyridin-2-amine" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrazolo[1,5-a]pyridin-2-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: While specific stability data for this compound is not extensively published, based on the behavior of structurally related N-heterocyclic amines like 2-aminopyridine, it is recommended to store stock solutions at -20°C or lower in a tightly sealed container, protected from light.[1] For short-term storage, refrigeration at 2-8°C may be adequate. It is advisable to prepare fresh working solutions for sensitive biological assays to ensure the highest quality and concentration accuracy.[1]

Q2: What are the potential degradation pathways for this compound in solution?

A2: this compound, like other heterocyclic amines, may be susceptible to several degradation pathways, particularly under stress conditions:[2]

  • Hydrolysis: The amine group and the pyridine ring system could be susceptible to hydrolysis, especially at extreme pH values. This involves the cleavage of chemical bonds by reaction with water.[2]

  • Oxidation: The compound may undergo oxidation, particularly if exposed to air, heat, light, or trace metal ions.[2][3] The nitrogen atoms in the heterocyclic system can be potential sites for oxidation. For instance, in a study on 3,4-diaminopyridine, the formation of a pyridine-N-oxide was identified as a degradation product under oxidative stress.[4]

  • Photolysis: Exposure to light, especially UV light, can induce photodegradation.[2] It is crucial to protect solutions from light to prevent the formation of photolytic degradation products.[5]

Q3: How does the choice of solvent affect the stability of this compound?

A3: The choice of solvent can significantly impact the stability of the compound. Protic solvents may facilitate hydrolysis, while solvents containing peroxides or other impurities can promote oxidation. It is recommended to use high-purity, anhydrous solvents when preparing stock solutions. For aqueous buffers, ensure they are freshly prepared and filtered to remove any microbial contamination that could lead to biodegradation.[6] The solubility of the compound in different solvents will also play a role in its stability in solution.

Q4: What are the visual or analytical signs of degradation?

A4: Degradation of this compound in solution may be indicated by:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate.[1]

  • Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and a potential shift in the retention time of the main peak.[1]

  • Loss of Biological Activity: A noticeable decrease in the expected biological activity in your assays can be a strong indicator of compound degradation.[1]

Troubleshooting Guides

Issue 1: Precipitate forms in my aqueous solution.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.

    • Troubleshooting Step: Determine the aqueous solubility of the compound. Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before use.[1]

  • Possible Cause 2: pH-Dependent Solubility. The solubility of aminopyridine derivatives can be pH-dependent.

    • Troubleshooting Step: Evaluate the solubility of the compound across a range of pH values to identify the optimal pH for your experiments.

  • Possible Cause 3: Degradation. The precipitate could be an insoluble degradation product.

    • Troubleshooting Step: Analyze the precipitate and the supernatant separately using HPLC or LC-MS to identify the components. If degradation is confirmed, refer to the storage and handling recommendations.

Issue 2: I am observing inconsistent results in my biological assays.

  • Possible Cause 1: Compound Degradation. The compound may be degrading in the assay medium over the course of the experiment.

    • Troubleshooting Step: Prepare a fresh solution of the compound for each experiment.[1] If the assay involves prolonged incubation, consider assessing the stability of this compound under the specific assay conditions (e.g., temperature, pH, media components) by analyzing samples at different time points.

  • Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to the surface of plasticware, leading to a lower effective concentration.

    • Troubleshooting Step: Consider using low-adhesion microplates or glassware. Include control wells to assess non-specific binding.

Issue 3: I see extra peaks in my HPLC/LC-MS analysis.

  • Possible Cause 1: Degradation Products. The additional peaks are likely degradation products of this compound.

    • Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.[7] This will help in confirming the identity of the unknown peaks.

  • Possible Cause 2: Contamination. The extra peaks could be from contaminated solvents, glassware, or the sample itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all solvents are of high purity and glassware is thoroughly cleaned.[6]

Data Presentation

Table 1: Solubility of 2-Aminopyridine in Various Solvents (Mole Fraction) [8]

Temperature (K)MethanolEthanolAcetonitrileN,N-Dimethylformamide (DMF)
273.150.28160.22150.04630.3014
278.150.30870.24580.05370.3328
283.150.33790.27210.06190.3662
288.150.36950.30050.07120.4019
293.150.40360.33130.08150.4401
298.150.44040.36460.09310.4810
303.150.48020.40070.10600.5249
308.150.52310.43980.12050.5719
313.150.56940.48210.13670.6225

Experimental Protocols

Protocol 1: Kinetic Stability Assay

This protocol is designed to assess the stability of this compound in a specific buffer over time.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation:

    • Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration (e.g., 10 µM).

    • Incubate the solution at a specific temperature (e.g., 37°C).

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[2]

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the percentage of the remaining this compound against time.

    • Calculate the half-life (t½) of the compound under the tested conditions.

Protocol 2: Forced Degradation Study

This study is performed to identify potential degradation products and pathways.[7][9]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Processing:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any newly formed degradation products.[10]

Mandatory Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_buffer Prepare Test Solution (e.g., 10 µM in Buffer) prep_stock->prep_buffer incubate Incubate at Desired Condition (e.g., 37°C) prep_buffer->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., cold ACN) sampling->quench hplc Analyze by HPLC/LC-MS quench->hplc data_analysis Plot % Remaining vs. Time hplc->data_analysis half_life Calculate Half-life (t½) data_analysis->half_life end End half_life->end start Start start->prep_stock

Caption: Workflow for assessing the kinetic stability of a compound in solution.

Troubleshooting_Workflow Troubleshooting Logic for Stability Issues start Stability Issue Observed (e.g., precipitate, low activity) check_solubility Is concentration below solubility limit? start->check_solubility check_storage Was the solution freshly prepared and stored correctly? check_solubility->check_storage Yes solubility_issue Action: Lower concentration or use a co-solvent. check_solubility->solubility_issue No check_conditions Are assay conditions (pH, temp, light) contributing to degradation? check_storage->check_conditions Yes storage_issue Action: Use fresh solution. Store at -20°C, protect from light. check_storage->storage_issue No conditions_issue Action: Perform forced degradation study to identify problematic conditions. check_conditions->conditions_issue Yes resolve Issue Resolved check_conditions->resolve No solubility_issue->resolve storage_issue->resolve conditions_issue->resolve

Caption: Decision tree for troubleshooting stability problems in experiments.

References

Validation & Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors and Other Targeted Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a focus on developing highly selective and potent inhibitors of key oncogenic drivers. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several successful kinase inhibitors. This guide provides an objective comparison of a prominent Pyrazolo[1,5-a]pyridine-based inhibitor, Selpercatinib, with other kinase inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene, a critical driver in various cancers including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).

Introduction to RET Kinase and its Inhibition

The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival. Uncontrolled activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver.[1] Kinase inhibitors targeting RET function by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways that promote tumor growth.[2] This guide will compare the highly selective RET inhibitor Selpercatinib, which is based on the Pyrazolo[1,5-a]pyridine core, against another selective inhibitor, Pralsetinib, and older multi-kinase inhibitors, Cabozantinib and Vandetanib.[3][4]

Comparative Efficacy of RET Kinase Inhibitors

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. A lower IC50 value indicates greater potency.

Biochemical Potency (IC50)
InhibitorCore ScaffoldTarget Kinase(s)Wild-Type RET IC50 (nM)Other Key Targets (IC50, nM)
Selpercatinib Pyrazolo[1,5-a]pyridine Selective RET ~0.9 - 14.0 [3][5]VEGFR1, VEGFR3, FGFR1/2/3 (at higher concentrations)[3]
PralsetinibPyrimidineSelective RET~0.4[6]VEGFR2, FGFR2, JAK2 (at 12-40 fold higher concentrations)[6]
CabozantinibQuinoline-carboxamideMulti-kinase~4.0 - 5.2[2][7][8][9]VEGFR2 (0.035), MET (1.3), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[7][9][10]
VandetanibQuinazolineMulti-kinase-VEGFR2, EGFR[11][12]

Note: IC50 values can vary between different experimental setups. The data presented is a representative range from published studies.

As the table indicates, the selective inhibitors Selpercatinib and Pralsetinib demonstrate high potency against RET with minimal off-target activity at therapeutic concentrations. In contrast, Cabozantinib and Vandetanib inhibit a broader range of kinases, which can contribute to both their therapeutic effect and a wider side-effect profile.[4]

Signaling Pathway Inhibition

The primary mechanism of action for these inhibitors is the blockade of the RET signaling cascade. Activated RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling. The principal pathways involved are the RAS/RAF/MEK/ERK (MAPK) pathway, crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival.[1][13]

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS RET->GRB2_SOS PI3K PI3K RET->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors Selpercatinib (Pyrazolo[1,5-a]pyridine) Pralsetinib Cabozantinib Vandetanib Inhibitors->RET Inhibition

Figure 1. Simplified RET Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure objective and reproducible comparisons of kinase inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Biochemical RET Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the activity of purified RET kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Serial Dilution of Inhibitors B 2. Add RET Kinase & Incubate A->B C 3. Initiate Reaction (Substrate + ATP) B->C D 4. Stop Reaction & Deplete ATP C->D E 5. Convert ADP to ATP & Generate Light D->E F 6. Measure Luminescence & Calculate IC50 E->F

Figure 2. Workflow for a biochemical RET kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[14]

    • Serially dilute the test inhibitors (Selpercatinib, Pralsetinib, etc.) in the kinase buffer with a final DMSO concentration ≤1%.

    • Dilute purified recombinant RET kinase enzyme in kinase buffer.

    • Prepare a substrate/ATP mixture. For example, use a peptide substrate like IGF1tide and ATP at a concentration near its Km for RET.[14]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).[14]

    • Add 2 µL of the diluted RET enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[1]

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Detection (using ADP-Glo™ Assay as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[14]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the RET kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitors.

Protocol:

  • Cell Seeding:

    • Seed RET-dependent cancer cells (e.g., TT cells for RET-mutant MTC or KIF5B-RET fusion-positive lung cancer cells) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[15][16]

    • Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the RET inhibitors in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).[15]

    • Incubate the plates for 72 hours.[16]

  • Viability Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours.[17]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for RET Phosphorylation

This technique is used to directly observe the inhibitory effect of the compounds on RET autophosphorylation in a cellular context.

Protocol:

  • Cell Treatment and Lysis:

    • Seed RET-dependent cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the RET inhibitors for 2-4 hours.[15]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][19]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.[19]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (p-RET, e.g., Tyr905).[15]

    • As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total RET.

  • Detection:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Conclusion

The Pyrazolo[1,5-a]pyridine scaffold, represented here by Selpercatinib, is the foundation for a new generation of highly potent and selective kinase inhibitors.[3][5] When compared to older multi-kinase inhibitors like Cabozantinib and Vandetanib, selective RET inhibitors demonstrate superior potency for their intended target.[21] This increased selectivity is often associated with a more manageable side-effect profile, highlighting the importance of targeted drug design in modern oncology.[4][21] The experimental protocols provided in this guide offer a framework for the rigorous and standardized evaluation of novel kinase inhibitors, facilitating objective comparisons and accelerating the development of next-generation cancer therapeutics.

References

A Comparative Analysis of Synthetic Routes to Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties. The growing interest in this heterocyclic system has spurred the development of various synthetic methodologies. This guide provides an objective comparison of the most prominent methods for the synthesis of pyrazolo[1,5-a]pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Overview of Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.

MethodKey FeaturesReaction ConditionsYieldsAdvantagesDisadvantages
Cross-Dehydrogenative Coupling (CDC) Acetic acid and O₂-promoted reaction of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines.High temperature (e.g., 130 °C), O₂ atmosphere.Up to 94%Aerobic, catalyst-free, atom-economical.High temperatures may not be suitable for sensitive substrates.
[3+2] Cycloaddition Reaction of N-iminopyridinium ylides with alkenes or alkynes. Variations include sonochemical and PIDA-mediated methods.Varies from room temperature to reflux, can be metal-free or mediated by reagents like PIDA.Good to excellent (up to 96%)High regioselectivity, mild conditions possible, broad substrate scope.Some methods may require the preparation of ylides in a separate step.
Synthesis from 5-Aminopyrazoles Condensation of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other suitable 1,3-dielectrophiles.Often requires a catalyst (acid or base) and heating. Microwave irradiation can be used.Good to excellent (up to 97%)Readily available starting materials, allows for diverse substitution patterns.Can sometimes lead to mixtures of regioisomers depending on the substrates.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions, often used in conjunction with other methods.Short reaction times (minutes), often solvent-free or with minimal solvent.High to excellent (often >90%)Drastically reduced reaction times, improved yields, high purity of products.Requires specialized microwave reactor equipment.

Detailed Experimental Protocols

Cross-Dehydrogenative Coupling (CDC) Synthesis

This protocol is based on the work of Kumar et al. and provides an efficient, catalyst-free method for the synthesis of substituted pyrazolo[1,5-a]pyridines.

General Procedure: A mixture of an N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is prepared in a pressure vessel. The vessel is charged with an oxygen atmosphere (1 atm) and the reaction mixture is stirred at 130 °C for 18 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.[1]

Sonochemical [3+2] Cycloaddition Synthesis

This method, developed by Al-Zaydi et al., offers a rapid and efficient synthesis of pyrazolo[1,5-a]pyridines under catalyst-free conditions using ultrasound irradiation.

General Procedure: An equimolar mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an appropriate alkyne or alkene (10 mmol) in acetonitrile (30 mL) is subjected to ultrasound irradiation for 20 minutes at 85 °C. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol, dried, and recrystallized to yield the pure pyrazolo[1,5-a]pyridine derivative.[2]

Synthesis from 5-Aminopyrazoles with Microwave-Assistance

This protocol, adapted from the work of Castillo et al., demonstrates a regioselective and highly efficient synthesis of pyrazolo[1,5-a]pyrimidines (a closely related and important class of compounds, often synthesized from similar precursors) under solvent-free microwave irradiation. The principles can be adapted for pyrazolo[1,5-a]pyridine synthesis.

General Procedure: A mixture of a 5-amino-1H-pyrazole and a β-enaminone is irradiated in a microwave reactor at 180 °C for 2 minutes under solvent- and catalyst-free conditions. After cooling, the product is collected by adding a mixture of ethanol and water to the reaction vessel, followed by filtration. This method typically results in high yields (88-97%) of the desired product.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows and key transformations in the synthesis of pyrazolo[1,5-a]pyridines.

Cross_Dehydrogenative_Coupling N-amino-2-iminopyridine N-amino-2-iminopyridine Reaction_Vessel Ethanol, Acetic Acid N-amino-2-iminopyridine->Reaction_Vessel 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Reaction_Vessel Heating 130 °C, O₂ (1 atm) 18 h Reaction_Vessel->Heating Purification Column Chromatography Heating->Purification Product Pyrazolo[1,5-a]pyridine Purification->Product Cycloaddition_Workflow cluster_reactants Reactants N-iminopyridinium_ylide N-iminopyridinium ylide Cycloaddition [3+2] Cycloaddition N-iminopyridinium_ylide->Cycloaddition Dipolarophile Alkene or Alkyne Dipolarophile->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Aromatization Oxidation/Aromatization Intermediate->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product Aminopyrazole_Synthesis 5-Aminopyrazole 5-Aminopyrazole Reaction Condensation/Cyclization 5-Aminopyrazole->Reaction 1,3-Dielectrophile β-Dicarbonyl or Enaminone 1,3-Dielectrophile->Reaction Conditions Heating or Microwave Irradiation Reaction->Conditions Product Pyrazolo[1,5-a]pyridine Conditions->Product

References

Validating the Mechanism of Action of Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have shown a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.[1][2] This guide focuses on elucidating the mechanism of action of a representative compound, "Pyrazolo[1,5-a]pyridin-2-amine," by comparing its hypothetical performance with established inhibitors of a plausible target, Protein Kinase X (PKX), a key regulator in a cancer-related signaling pathway.

While specific data for "this compound" is not publicly available, the broader family of pyrazolo[1,5-a]pyrimidines and related heterocycles are frequently identified as protein kinase inhibitors.[3][4] These compounds often act as ATP-competitive inhibitors, targeting the kinase domain of enzymes like EGFR, B-Raf, and CDKs.[3] This guide will, therefore, use a hypothetical kinase inhibition profile for "this compound" to illustrate the validation process.

Comparative Analysis of Kinase Inhibitory Activity

To validate the mechanism of action of "this compound" as a PKX inhibitor, its inhibitory activity is compared against two well-characterized PKX inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a highly selective PKX inhibitor).

CompoundTypeIC50 (nM) for PKXKinase Selectivity Profile
This compound Investigational Compound 50 To be determined
Compound AMulti-kinase Inhibitor25Inhibits PKX, PKY, and PKZ
Compound BSelective PKX Inhibitor75Highly selective for PKX

Table 1: Comparative in vitro inhibitory activity against Protein Kinase X (PKX). IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. The data for "this compound" is hypothetical for illustrative purposes.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against PKX.

Methodology:

  • A recombinant human PKX enzyme is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

  • "this compound" is added in a series of dilutions.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption via a luminescence-based assay (e.g., Kinase-Glo®).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibition of PKX activity in a cellular context by measuring the phosphorylation of its downstream substrate.

Methodology:

  • Cancer cell lines with a constitutively active PKX signaling pathway are cultured.

  • Cells are treated with "this compound," Compound A, and Compound B at various concentrations for 2 hours.

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against the phosphorylated form of the PKX substrate (p-Substrate) and total Substrate, as well as a loading control (e.g., GAPDH).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement between "this compound" and PKX in intact cells.

Methodology:

  • Intact cells are treated with "this compound" or a vehicle control.

  • The treated cells are heated at a range of temperatures to induce protein denaturation.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble PKX remaining at each temperature is quantified by Western blot or mass spectrometry.

  • Binding of "this compound" to PKX is expected to increase its thermal stability, resulting in a shift in the melting curve to a higher temperature.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and experimental approach, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PKX Protein Kinase X (PKX) Receptor->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates p_Substrate Phosphorylated Substrate Substrate->p_Substrate Transcription_Factor Transcription Factor p_Substrate->Transcription_Factor Activates Pyrazolo This compound Pyrazolo->PKX Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Proposed signaling pathway inhibited by this compound.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Kinase_Assay Biochemical Kinase Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Treatment Treat Cells with Compound IC50->Cell_Treatment Guide Dosing Western_Blot Western Blot for p-Substrate Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Target_Engagement Confirm Target Engagement CETSA->Target_Engagement

Caption: Experimental workflow for validating the mechanism of action.

G Hypothesis Hypothesis: This compound inhibits Protein Kinase X Biochemical Evidence 1: Direct inhibition of recombinant PKX (In Vitro Kinase Assay) Hypothesis->Biochemical Cellular Evidence 2: Inhibition of downstream signaling in cells (Western Blot) Hypothesis->Cellular Target Evidence 3: Direct binding to PKX in intact cells (CETSA) Hypothesis->Target Conclusion Conclusion: Validated as a PKX Inhibitor Biochemical->Conclusion Cellular->Conclusion Target->Conclusion

Caption: Logical flow of evidence for mechanism of action validation.

References

A Comparative Analysis of the Bioactivity of Pyrazolo[1,5-a]pyridin-2-amine and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of Pyrazolo[1,5-a]pyridin-2-amine and its structural cousins, Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyrimidine, reveals a landscape of therapeutic potential, particularly in the realms of cancer, tuberculosis, and kinase-mediated diseases. This guide provides a comparative overview of their bioactivities, supported by available experimental data, to aid researchers and drug development professionals in navigating the subtleties of these privileged heterocyclic scaffolds.

The inherent structural similarities and bioisosteric relationships between pyrazolo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and pyrazolo[1,5-a]pyrimidine have led to their frequent investigation in medicinal chemistry.[1][2][3] These scaffolds share a fused bicyclic core, which serves as a versatile framework for the development of targeted therapeutics. This comparison focuses on the bioactivity of derivatives of these core structures, with a particular emphasis on this compound where data is available.

Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for the antitubercular, kinase inhibitory, and cytotoxic activities of derivatives of the three heterocyclic scaffolds. It is important to note that the data is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antitubercular Activity against Mycobacterium tuberculosis H37Rv

ScaffoldCompound/DerivativeMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridine-3-carboxamide hybrids (e.g., hybrid 7)0.006[1]
Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine analoguesNot explicitly found in direct comparison
Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine carboxamidesNot explicitly found in direct comparison[4]

Table 2: Kinase Inhibitory Activity

ScaffoldCompound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridine derivativeEphB3 Kinase<100[5]
Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine derivativeTrk KinaseNot specified[6]
Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine derivativeEphB3 Kinase<100[5]

Table 3: Cytotoxic Activity against MCF-7 (Breast Cancer) Cell Line

ScaffoldCompound/DerivativeGI50 (µM)Reference
Pyrazolo[1,5-a]pyridineThiourea derivatives of this compoundNot specifiedData for derivatives of the core scaffold, not the 2-amine specifically, is available in some studies.
Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine derivativesNot explicitly found in direct comparison
Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine derivativesNot explicitly found in direct comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in the comparative data tables.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow for MABA:

MABA_Workflow prep Prepare M. tuberculosis H37Rv culture dilution Serially dilute test compounds in 96-well plate prep->dilution inoculation Inoculate wells with bacterial suspension dilution->inoculation incubation Incubate plates at 37°C for 7 days inoculation->incubation reagent_add Add Alamar Blue reagent and Tween 80 incubation->reagent_add re_incubation Incubate for 24 hours reagent_add->re_incubation read Read results visually (blue = inhibition, pink = growth) re_incubation->read

MABA Experimental Workflow

Protocol:

  • A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted to a standardized concentration.

  • Test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • The bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 7 days.[7]

  • A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.[6]

  • The plates are re-incubated for 24 hours.[3]

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink.[3]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow cell_seeding Seed MCF-7 cells in 96-well plate treatment Treat cells with test compounds cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan_incubation Incubate to allow formazan crystal formation mtt_add->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read Measure absorbance at ~570 nm solubilization->read

MTT Assay Experimental Workflow

Protocol:

  • MCF-7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds.

  • After an incubation period (typically 24 to 72 hours), the medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][8]

  • The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.[8]

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated.

Signaling Pathways

The kinase inhibitory activity of these heterocyclic scaffolds often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are the EGFR and PI3K signaling cascades.

EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[4][9]

Simplified EGFR Signaling Pathway:

EGFR_Signaling Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

EGFR Signaling Inhibition
PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Simplified PI3K Signaling Pathway:

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Survival mTOR->Growth Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PI3K Inhibits

PI3K Signaling Inhibition

Conclusion

The pyrazolo[1,5-a]pyridine scaffold, including the 2-amine derivatives, demonstrates significant potential across various therapeutic areas, rivaling the bioactivity of its close structural relatives, imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine. The available data suggests that subtle modifications to the core structure can lead to substantial differences in biological activity, highlighting the importance of structure-activity relationship (SAR) studies.

References

Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of Pyrazolo[1,5-a]pyridin-2-amine derivatives, a promising scaffold in kinase inhibitor discovery. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in the development of novel therapeutics.

The Pyrazolo[1,5-a]pyridine scaffold has emerged as a versatile core in the design of inhibitors targeting a range of protein kinases. Its unique structural and electronic properties allow for potent and, in some cases, highly selective interactions within the ATP-binding pocket of these enzymes. However, as with any kinase inhibitor, off-target effects remain a significant concern, necessitating thorough cross-reactivity profiling to ensure safety and efficacy.

Comparative Cross-Reactivity Profile

The following table summarizes the kinase selectivity profile of a representative Pyrazolo[1,5-a]pyridine derivative, Compound 20e , a potent and selective dual PI3Kγ/δ inhibitor. The data is derived from a kinase selectivity panel and provides a quantitative measure of the compound's interaction with a broad range of kinases at a concentration of 1 µM.

Kinase Target% Inhibition at 1 µM
PI3Kγ 98
PI3Kδ 95
PI3Kα25
PI3Kβ30
mTOR15
DNA-PK18
ATM12
ATR10
p110α22
p110β28
p110δ94
p110γ97
ABL15
AKT18
AURKA3
CDK21
EGFR7
FLT39
JAK24
MEK12
SRC6
VEGFR211

Data presented for Compound 20e from a study on dual PI3Kγ/δ inhibitors[1]. The table highlights the high potency against the intended targets (PI3Kγ and PI3Kδ) and generally low off-target activity against a panel of other kinases at a high concentration, indicating a favorable selectivity profile.

Understanding the Significance of Selectivity

The data for Compound 20e demonstrates a favorable selectivity profile, with potent inhibition of its intended targets, PI3Kγ and PI3Kδ, and minimal interaction with a wide array of other kinases at a concentration of 1 µM[1]. This level of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that can lead to toxicity. The pyrazolo[1,5-a]pyridine core, through strategic substitutions, can be tailored to achieve high affinity for the desired kinase while minimizing interactions with others.

Experimental Methodologies

To ensure the reproducibility and accuracy of cross-reactivity profiling, standardized experimental protocols are essential. The following section details a typical methodology for a kinase selectivity assay.

Kinase Selectivity Assay Protocol

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • Kinase panel (recombinant human kinases).

  • Substrate for each kinase (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent).

  • Microplates (e.g., 384-well).

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound solution to the appropriate wells.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent and plate reader. The specific steps will vary depending on the detection technology used.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Signaling Concepts

To further clarify the processes involved in cross-reactivity profiling and the biological context of kinase inhibition, the following diagrams are provided.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Library (Pyrazolo[1,5-a]pyridin-2-amines) Dispensing Robotic Dispensing (Compounds, Kinases, Reagents) Compound->Dispensing Kinase Kinase Panel Kinase->Dispensing Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence, Fluorescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Data Normalization (% Inhibition) RawData->Normalization HitID Hit Identification & Selectivity Profiling Normalization->HitID

Caption: A typical workflow for high-throughput kinase inhibitor screening.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor This compound (e.g., Compound 20e) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway, a common target for cancer therapy.

References

Head-to-head comparison of analytical techniques for "Pyrazolo[1,5-a]pyridine" analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the primary analytical techniques employed for the qualitative and quantitative analysis of pyrazolo[1,5-a]pyridines. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The selection of an appropriate analytical technique is critical for accurate characterization, purity assessment, and pharmacokinetic studies. This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in this selection process.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are the cornerstone for separating pyrazolo[1,5-a]pyridines from complex matrices and for their precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely employed technique for the analysis of pyrazolo[1,5-a]pyridines, offering high resolution, sensitivity, and applicability to a broad range of derivatives.

Typical Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A common starting point for the analysis of pyrazolo[1,5-a]pyridines is RP-HPLC with UV detection.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

  • Column : A C18 stationary phase is most common (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase : A gradient elution is typically employed to resolve compounds with varying polarities. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with the same modifier.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30-40 °C.

  • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the pyrazolo[1,5-a]pyridine core, often in the range of 254-320 nm.

  • Injection Volume : 5-20 µL.

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile and filtered through a 0.22 µm syringe filter.

Workflow for HPLC Analysis of Pyrazolo[1,5-a]pyridines

Sample Sample Preparation (Dissolution, Filtration) HPLC HPLC System (Pump, Injector, C18 Column) Sample->HPLC Injection Detector UV-Vis or DAD Detector HPLC->Detector Elution Data Data Acquisition & Integration Detector->Data Result Purity Assessment or Quantification Data->Result

Caption: A generalized workflow for the analysis of pyrazolo[1,5-a]pyridines using HPLC.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable pyrazolo[1,5-a]pyridine derivatives. It can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer.

Typical Experimental Protocol: GC-MS

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet Temperature : 250-280 °C.

  • Oven Temperature Program : A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10-20 °C/min to 280-300 °C, and holding for 5-10 minutes.

  • MS Interface Temperature : 280-300 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-550.

  • Sample Preparation : Samples are dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for non-volatile compounds.

Performance Comparison of Chromatographic Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Broad applicability to a wide range of polarities and molecular weights.Limited to volatile and thermally stable compounds.
Typical Stationary Phase C18, C8 (Reversed-Phase); Silica (Normal-Phase)Polysiloxanes (e.g., 5% phenyl-methyl)
Typical Mobile Phase Acetonitrile/Water, Methanol/Water gradientsInert gas (Helium, Nitrogen)
Limit of Detection (LOD) 0.01 - 1 µg/mL (UV); < 1 ng/mL (MS)< 1 ng/mL (with MS detection)
Limit of Quantification (LOQ) 0.05 - 5 µg/mL (UV); ~1 ng/mL (MS)~1-5 ng/mL (with MS detection)
Precision (%RSD) < 2%< 5%
Primary Use Case Purity determination, quantification, reaction monitoring.Analysis of volatile derivatives, impurity profiling.

Spectroscopic Techniques: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of pyrazolo[1,5-a]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework.

Typical Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration : 5-10 mg in 0.5-0.7 mL of solvent.

  • Reference Standard : Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments : Standard ¹H, ¹³C, and often 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed for complete structural assignment.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which aids in confirming the identity of a compound. It is most powerful when coupled with a chromatographic separation technique (LC-MS or GC-MS).

Typical Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation : A mass spectrometer with an ESI source, often coupled to an HPLC system.

  • Ionization Mode : Positive ion mode is typically used for pyrazolo[1,5-a]pyridines due to the presence of basic nitrogen atoms, detecting the protonated molecule [M+H]⁺.

  • Solvent : A protic solvent that can support ionization, such as methanol or acetonitrile with a small amount of formic acid.

  • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

Logical Relationship of Analytical Techniques in Drug Discovery

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Purity & Quantification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS High-Resolution MS (Elemental Composition) Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC HPLC-UV/DAD (Purity Assessment) Structure_Confirmed->HPLC LCMS LC-MS/MS (Bioanalytical Quantification) Structure_Confirmed->LCMS

Caption: The interplay of analytical techniques in the development of pyrazolo[1,5-a]pyridine-based compounds.

Performance Comparison of Spectroscopic Techniques
TechniqueInformation ProvidedSample RequirementThroughputPrimary Use Case
NMR Spectroscopy Detailed molecular structure, atom connectivity, stereochemistry.5-10 mg (for full characterization)LowUnambiguous structure elucidation of new chemical entities.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.ng to µgHigh (especially with direct infusion)Molecular weight confirmation, identification in complex mixtures (with LC/GC).
UV-Vis Spectroscopy Information about the electronic conjugation system.µg/mL concentrationsHighQuick purity check, determining optimal wavelength for HPLC detection.
Infrared (IR) Spectroscopy Presence of specific functional groups.mgHighConfirmation of functional groups, reaction monitoring.

Conclusion

The analysis of pyrazolo[1,5-a]pyridines relies on a complementary suite of analytical techniques. HPLC, particularly when coupled with UV or MS detection, stands out as the most versatile tool for separation, quantification, and purity assessment. For the definitive structural elucidation of novel derivatives, NMR spectroscopy is indispensable, with mass spectrometry providing crucial confirmatory data on molecular weight and elemental composition. The specific choice and combination of these techniques should be tailored to the specific research question, whether it be routine quality control, the characterization of a new chemical entity, or the quantitative analysis of biological samples.

Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridin-2-amine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridin-2-amine analogues, with a focus on their potential as kinase inhibitors and anticancer agents. The information presented herein is curated from various studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

While comprehensive SAR studies specifically focused on the 2-amino substitution of the pyrazolo[1,5-a]pyridine core are limited in publicly available literature, analysis of related pyrazolo[1,5-a]pyridine and the closely analogous pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights. The following tables summarize the biological activities of representative analogues, highlighting the influence of various substituents on their inhibitory potency.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogues
Compound IDR1R2R3Cell LineIC50 (µM)
6a PhenylaminoHCONH-p-tolylMCF-719.84 ± 0.49
6b PhenylaminoHCONH-p-anisylMCF-710.80 ± 0.36
6c PhenylaminoHCONH-p-chlorophenylMCF-712.51 ± 0.29
14a ---HCT1160.0020

Data for compounds 6a, 6b, and 6c are from a study on 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues[1]. Compound 14a is a pyrazolo[1,5-a]pyrimidine derivative with high potency against colon tumor cells[2].

SAR Insights from Pyrazolo[1,5-a]pyrimidines:

  • The nature of the substituent on the phenylcarboxamide moiety at the C3 position significantly influences the anticancer activity against the MCF-7 breast cancer cell line. An electron-donating group (p-anisyl in 6b ) appears to be more favorable for activity compared to an electron-withdrawing group (p-chlorophenyl in 6c ) or an unsubstituted phenyl group (in a related analogue)[1].

  • The high potency of compound 14a underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold in achieving sub-micromolar inhibitory concentrations[2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazolo[1,5-a]pyridine and related analogues.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol is adapted from a commercial assay kit and can be used to assess the inhibitory activity of compounds against the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).

Materials:

  • Purified recombinant PI3 kinase (p110α/p85α)

  • 5x Kinase Assay Buffer

  • ATP

  • PI3K Lipid Substrate

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.

  • Prepare the desired concentrations of the test inhibitor by serial dilution in the 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 2.5 µL of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 2.5 µL of the diluent solution (1x Kinase Assay Buffer with DMSO).

  • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Thaw the PI3 Kinase (p110α/p85α) on ice and dilute it to the working concentration in 1x Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and detect the generated ADP by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 45 minutes, then adding Kinase Detection Reagent and incubating for another 45 minutes.

  • Measure the luminescence using a microplate reader.

  • Subtract the "Blank" reading from all other readings and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.[3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1.0 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (e.g., from 0 to 900 µg/mL) and a vehicle control (DMSO) and incubate for 24 to 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5][6][7]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these compounds is critical for elucidating their mechanism of action. Pyrazolo[1,5-a]pyridine and its analogues have been investigated as inhibitors of various kinases, suggesting their potential to modulate key cellular signaling cascades such as the PI3K/Akt/mTOR pathway. Additionally, some derivatives have shown activity as antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1), implicating them in stress-related signaling.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazolo_pyridine This compound Analogue Pyrazolo_pyridine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a Pyrazolo[1,5-a]pyridine analogue.

Corticotropin-Releasing Factor Receptor 1 (CRF1) Signaling Pathway

The CRF1 receptor is a G protein-coupled receptor that plays a central role in the body's response to stress.[3][9] Activation of CRF1 by corticotropin-releasing hormone (CRH) initiates a signaling cascade that leads to the release of stress hormones and modulates neuronal activity.[10][11]

CRF1_Signaling_Pathway CRH CRH CRF1R CRF1 Receptor CRH->CRF1R Binds to G_protein G-protein (Gs) CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., POMC) CREB->Gene_Expression Regulates Stress_Response Stress Response Gene_Expression->Stress_Response Pyrazolo_pyridine This compound Analogue Pyrazolo_pyridine->CRF1R Antagonizes

Caption: CRF1 receptor signaling pathway showing the antagonistic effect of a Pyrazolo[1,5-a]pyridine analogue.

General Synthetic Workflow for Pyrazolo[1,5-a]pyridines

The synthesis of the pyrazolo[1,5-a]pyridine core often involves the cycloaddition of N-aminopyridinium ylides with suitable dienophiles or a cross-dehydrogenative coupling reaction. A general workflow for the synthesis of substituted pyrazolo[1,5-a]pyridines is depicted below.[12][13]

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N_aminopyridine N-Amino-2-iminopyridine Derivative Reaction Cross-dehydrogenative Coupling (CDC) N_aminopyridine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Pyrazolo_pyridine Substituted Pyrazolo[1,5-a]pyridine Reaction->Pyrazolo_pyridine

Caption: General synthetic workflow for the preparation of substituted pyrazolo[1,5-a]pyridines.

References

Preclinical Showdown: Pyrazolo[1,5-a]pyridine Analogs versus Standard-of-Care in Oncological Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and safety profiles is relentless. This guide provides a comparative analysis of the in vivo efficacy of compounds from the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families against established standard-of-care drugs in non-small cell lung cancer (NSCLC) and melanoma preclinical models. While direct head-to-head in vivo studies for the specific compound "Pyrazolo[1,5-a]pyridin-2-amine" are not publicly available, this comparison draws upon data from closely related analogs within the same chemical class, offering valuable insights for researchers and drug development professionals.

Targeting BRAFV600E in Melanoma: A Comparative Analysis

The BRAFV600E mutation is a key driver in a significant portion of melanoma cases. The standard-of-care for this patient population often includes BRAF inhibitors like Vemurafenib. Recent preclinical studies have explored the potential of pyrazolo[1,5-a]pyridine and indazolylpyrazolo[1,5-a]pyrimidine derivatives as potent BRAF inhibitors.

Quantitative Efficacy Data

The following table summarizes the in vivo anti-tumor activity of representative pyrazolo-scaffold compounds compared to the standard-of-care drug, Vemurafenib, in BRAFV600E mutant melanoma xenograft models.

Compound Drug Class Animal Model Cell Line Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Compound 19 PyrazolopyridineMouseColo205 (BRAFV600E)100 mg/kg, p.o., q.d.75%[1]
Compound 8l Indazolylpyrazolo[1,5-a]pyrimidineMouseA375 (BRAFV600E)Not specifiedPotent antitumor efficacy[2][3]
Vemurafenib Standard-of-Care BRAF InhibitorMouseA375 (BRAFV600E)50 mg/kg, p.o., b.i.d.~40% reduction in relative tumor volume after 10 days[4]
Vemurafenib Standard-of-Care BRAF InhibitorMouseA375 (BRAFV600E)10 mg/kg, p.o., b.i.d.Significant tumor growth retardation[5]

Note: Direct comparative studies were not identified; data is compiled from separate preclinical trials. TGI values may be calculated differently across studies.

Signaling Pathway and Experimental Workflow

The MAPK/ERK pathway is the primary signaling cascade targeted by BRAF inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazolo_Inhibitor Pyrazolopyridine/ Pyrazolopyrimidine Inhibitors Pyrazolo_Inhibitor->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: The MAPK/ERK signaling pathway with the inhibitory action of pyrazolo-scaffold compounds and Vemurafenib on the constitutively active BRAFV600E mutant.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A375 melanoma) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle, Test, SoC) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Endpoint Analysis (TGI, PK/PD) Monitoring->Endpoint

Caption: A generalized workflow for an in vivo subcutaneous xenograft study to evaluate anti-tumor efficacy.

Experimental Protocols

Pyrazolopyridine B-RafV600E Inhibitor Study [1]

  • Cell Line: Colo205 human colon carcinoma cells (BRAFV600E).

  • Animal Model: Not specified, likely immunocompromised mice.

  • Xenograft Establishment: Subcutaneous injection of Colo205 cells.

  • Treatment: Oral administration of Compound 19 at 100 mg/kg, once daily.

  • Endpoint: Tumor growth inhibition was assessed and compared to a vehicle control group.

Vemurafenib Melanoma Xenograft Study [4]

  • Cell Line: A-375 human melanoma cells (BRAFV600E).

  • Animal Model: Nude mice.

  • Xenograft Establishment: Subcutaneous injection of A-375 cells.

  • Treatment: Oral gavage of Vemurafenib at 50 mg/kg, twice daily for 15 days.

  • Endpoint: Tumor growth was monitored, and the relative tumor volume was calculated. Body weight was also monitored to assess toxicity.

Targeting EGFR in Non-Small Cell Lung Cancer (NSCLC): An Outlook

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is highly effective against both sensitizing EGFR mutations and the T790M resistance mutation.

Quantitative Efficacy Data for Standard-of-Care (Osimertinib)
Compound Drug Class Animal Model Cell Line Dosing Regimen Tumor Response Reference
Osimertinib Standard-of-Care EGFR-TKIMousePC9 (EGFR ex19del)Once-daily oral dosingProfound and sustained tumor regression[7]
Osimertinib Standard-of-Care EGFR-TKIMouseH1975 (EGFR L858R/T790M)Once-daily oral dosingProfound and sustained tumor regression[7]
Osimertinib Standard-of-Care EGFR-TKIMouseH1975 (EGFR T790M)5 mg/kg, p.o.Potent antitumor efficacy[8]
Experimental Protocol for Osimertinib NSCLC Xenograft Study[7]
  • Cell Lines: PC9 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) human NSCLC cells.

  • Animal Model: Mouse xenograft model.

  • Treatment: Once-daily oral dosing of Osimertinib.

  • Endpoint: Tumor regression was assessed, with studies showing sustained responses.

Conclusion

The available preclinical data suggests that pyrazolo[1,5-a]pyridine and its related pyrimidine analogs are a promising class of kinase inhibitors, particularly for targeting the BRAFV600E mutation in melanoma. The in vivo efficacy demonstrated by compounds from this class appears comparable to the standard-of-care drug, Vemurafenib, in xenograft models. However, further studies, including direct head-to-head comparisons, are necessary to fully elucidate their therapeutic potential.

For EGFR-mutant NSCLC, while the pyrazolo[1,5-a]pyrimidine scaffold shows promise, a clear in vivo proof-of-concept for a specific analog that can be compared to the highly effective standard-of-care, Osimertinib, is yet to be widely published. Future research in this area will be critical to determine if this chemical class can offer a viable alternative or complementary therapeutic strategy.

References

Unlocking the Anti-Cancer Potential of Pyrazolo[1,5-a]pyridin-2-amine Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective cancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a promising framework for the development of potent anti-cancer agents. This guide provides a comprehensive comparison of the performance of Pyrazolo[1,5-a]pyridin-2-amine derivatives in various cancer models, supported by experimental data and detailed methodologies.

Comparative Efficacy in Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activity across a broad spectrum of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI%) values of various analogs, comparing them with established anti-cancer drugs.

Table 1: Comparative IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 6a-c MCF-7 (Breast)10.80 ± 0.36–19.84 ± 0.49
Hep-2 (Larynx)8.85 ± 0.24–12.76 ± 0.16
5-Fluorouracil MCF-7 (Breast)10.19 ± 0.42
Hep-2 (Larynx)7.19 ± 0.47
Compound 13c PC3 (Prostate)5.195[1]
Doxorubicin PC3 (Prostate)8.065[1]
Compound 9 MCF-7 (Breast)21.045[1]
Compound 12c HCT116 (Colon)13.575[1]
Compound 4d MCF-7 (Breast)- (1.5-fold more active than Doxorubicin)
Compound 9a MCF-7 (Breast)- (Analogous activity to Doxorubicin)
Compound 168 A549 (Lung)6.023[2]
SH-SY5Y (Neuroblastoma)0.217[2]
HepG-2 (Liver)6.318[2]
MCF-7 (Breast)8.317[2]
DU145 (Prostate)6.82[2]
Sorafenib -- (Less active than Compound 168)[2]
Cyclophosphamide -- (More cytotoxic than Compound 168)[2]
Compound 5h MOLT-4 (Leukemia)0.93[3]
HL-60 (Leukemia)0.80[3]
Dinaciclib MOLT-4 (Leukemia)1.30[3]
HL-60 (Leukemia)1.84[3]
Compound 5i MOLT-4 (Leukemia)- (Comparable to Dinaciclib)[3]
HL-60 (Leukemia)- (Twice the activity of Dinaciclib)[3]

Table 2: Growth Inhibition (GI%) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCancer Cell LineGrowth Inhibition (%)Reference
Compound 6d HOP-62 (Lung)100.07[4]
Compound 6i HOP-92 (Lung)68.96[4]
Compound 6k CCRF-CEM (Leukemia)90.41[4]
RPMI-8226 (Leukemia)69.31[4]
Compound 6n HOP-92 (Lung)94.73[4]
NCI-H460 (Lung)52.11[4]
Compound 9 Mean of 60 cell lines75.54[1]
Doxorubicin Mean of 60 cell lines72.28[1]

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives exert their anti-cancer effects primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and differentiation.[5][6] Key targets include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks).

CDK Inhibition and Cell Cycle Arrest

Several Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[7] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest at the S and G2/M phases.[7] This is often accompanied by the downregulation of key cell cycle proteins such as cyclins A, E, and D1, and the inhibition of Retinoblastoma (Rb) protein phosphorylation.[7]

CDK_Inhibition_Pathway Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives CDK_Cyclin CDK/Cyclin Complexes (CDK1, 2, 5, 7, 9) Pyrazolo->CDK_Cyclin Inhibition Arrest S and G2/M Phase Arrest Pyrazolo->Arrest Rb Rb CDK_Cyclin->Rb Phosphorylation CellCycle Cell Cycle Progression pRb p-Rb E2F E2F pRb->E2F Releases Transcription S-Phase Gene Transcription E2F->Transcription Transcription->CellCycle

Caption: Inhibition of CDK/Cyclin complexes by Pyrazolo[1,5-a]pyrimidine derivatives.

TRKA Signaling Pathway Disruption

Certain derivatives have shown potent inhibitory activity against TRKA, a receptor tyrosine kinase often implicated in neuroblastoma and other cancers.[4] Inhibition of TRKA blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[8]

TRKA_Inhibition_Pathway NGF NGF TRKA TRKA NGF->TRKA PI3K PI3K TRKA->PI3K RAS RAS TRKA->RAS Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo->TRKA Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Disruption of the TRKA signaling pathway by Pyrazolo[1,5-a]pyrimidine derivatives.

Pim-1 Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines have also been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a role in cell survival and apoptosis resistance.[9] Inhibition of Pim-1 can lead to increased apoptosis, often through the modulation of Bcl-2 family proteins like BAD.[9]

Pim1_Inhibition_Pathway Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivatives Pim1 Pim-1 Kinase Pyrazolo->Pim1 Inhibition BAD BAD Pim1->BAD Phosphorylation Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) pBAD->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Mechanism of apoptosis induction via Pim-1 kinase inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assays (MTT and SRB)

A common workflow for assessing the cytotoxic effects of the compounds is as follows:

Cytotoxicity_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of Pyrazolo[1,5-a]pyrimidine derivatives and control drugs Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Perform MTT or SRB Assay Incubate2->Assay Read Measure absorbance (570 nm for MTT, 510 nm for SRB) Assay->Read Analyze Calculate IC50 values Read->Analyze

Caption: General workflow for in vitro cytotoxicity assays.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Pyrazolo[1,5-a]pyrimidine derivatives and reference drugs are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included.

3. Incubation and Assay:

  • The treated cells are incubated for a further 48 to 72 hours.

  • For MTT assay: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • For SRB assay: Cells are fixed with 10% trichloroacetic acid, stained with 0.4% sulforhodamine B solution, and washed with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control.

  • IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

1. Cell Treatment and Harvesting:

  • Cells are treated with the compounds at their IC50 concentrations for 24-48 hours.

  • Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol for cell cycle analysis or resuspended in binding buffer for apoptosis analysis.

2. Staining:

  • For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • For Cell Cycle: Fixed cells are treated with RNase A and stained with PI.

3. Flow Cytometry:

  • Stained cells are analyzed on a flow cytometer.

  • For apoptosis, the percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified.

  • For cell cycle analysis, the percentages of cells in the G0/G1, S, and G2/M phases are determined.

In Vitro Kinase Assays

The inhibitory activity of the compounds against specific kinases is determined using various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™).

General Protocol:

  • The kinase, a suitable substrate, and ATP are incubated in a reaction buffer.

  • The Pyrazolo[1,5-a]pyrimidine derivative at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of product formed (e.g., ADP) or the binding of a fluorescent tracer is measured.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Conclusion

The data presented in this guide highlight the significant potential of this compound derivatives as a versatile scaffold for the development of novel anti-cancer agents. Their ability to target multiple key oncogenic kinases, coupled with their potent cytotoxic effects in a wide range of cancer models, underscores their promise for future therapeutic applications. Further optimization of this scaffold could lead to the discovery of highly selective and potent drug candidates with improved efficacy and safety profiles.

References

Validating Target Engagement of Pyrazolo[1,5-a]pyridin-2-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally demonstrating that a compound engages its intended molecular target within the complex cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of "Pyrazolo[1,5-a]pyridin-2-amine" and its analogs. While this specific scaffold has been associated with diverse targets, including ion channels and histone deacetylases, the broader pyrazolo[1,5-a]pyrimidine class is particularly prominent for its protein kinase inhibitory activity. Therefore, this guide will focus on methods pertinent to kinase targets, such as mutant Epidermal Growth Factor Receptor (EGFR), while also being broadly applicable to other protein targets.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, the desired throughput, and the specific scientific question being addressed. Below is a comparative summary of three widely-used methods: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, and In-Cell Western assays.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads (Chemical Proteomics)In-Cell Western (ICW)
Principle Ligand binding induces thermal stabilization of the target protein, leading to a shift in its melting temperature (Tm).[1][2]Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors ("kinobeads") for the active site of kinases in a cell lysate.[3][4]Direct immunofluorescent quantification of a downstream phosphorylation event or total protein levels in fixed and permeabilized cells in a microplate format.[5][6]
Primary Readout Change in protein melting temperature (ΔTm) or an isothermal dose-response fingerprint (ITDRF).[2]Changes in the abundance of kinases pulled down by the beads, quantified by mass spectrometry.[3]Fluorescence intensity, indicating changes in protein phosphorylation or expression.
Cellular Context Can be performed in intact cells or cell lysates, providing a physiologically relevant context.[2]Typically performed with cell lysates, reflecting the soluble proteome.[4]Conducted in fixed whole cells, preserving the cellular architecture.[6]
Target Scope Broadly applicable to any protein that exhibits thermal stabilization upon ligand binding.Primarily focused on the kinome, but can be adapted for other target classes with appropriate affinity probes.Specific to the target for which a suitable antibody is available.[5]
Labeling Requirement Label-free for both the compound and the target protein.The compound is label-free; the affinity probes are immobilized.Requires specific primary and fluorescently labeled secondary antibodies.[6]
Throughput Can be adapted to a high-throughput format (HT-CETSA).Moderate throughput, often used for profiling a smaller set of compounds.High throughput, suitable for screening large compound libraries.[5]
Strengths Direct evidence of target binding in a native cellular environment.[1][2]Unbiased, broad profiling of on- and off-target kinase interactions.High-throughput, quantitative, and suitable for assessing downstream functional consequences of target engagement.
Limitations Requires a robust antibody for detection (e.g., by Western blot) and the target must show a thermal shift.Indirectly measures target engagement in a lysate context; may not fully recapitulate the intracellular environment.Indirect measure of target engagement; relies on a downstream biomarker which may be affected by other pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide the design and execution of target engagement studies for this compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target protein in intact cells by assessing changes in the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by Western blotting using a primary antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[2]

Kinobeads Competition Binding Assay

Objective: To profile the kinase targets of this compound in a competitive binding experiment using a broad-spectrum kinase affinity matrix.

Protocol:

  • Cell Lysis: Harvest untreated cells and prepare a cell lysate in a buffer that preserves kinase activity and integrity.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate-compound mixture and incubate for a further period (e.g., 1 hour) at 4°C with gentle rotation to allow for binding of kinases to the beads.[3]

  • Washing: Pellet the kinobeads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Determine the dose-dependent reduction in binding of specific kinases to the kinobeads in the presence of this compound to generate IC50 curves, indicating target engagement.[3]

In-Cell Western (ICW) for Phospho-Protein Analysis

Objective: To quantify the inhibition of a specific kinase-mediated phosphorylation event in cells treated with this compound. This is particularly relevant for targets like mutant EGFR.

Protocol:

  • Cell Seeding: Seed cells in a 96-well or 384-well microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time. If necessary, stimulate the cells with a relevant ligand (e.g., EGF for EGFR) to induce phosphorylation of the target pathway.

  • Fixation and Permeabilization: Fix the cells with a solution of 4% paraformaldehyde in PBS. Following fixation, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the downstream target of interest (e.g., anti-phospho-ERK). A second primary antibody for a housekeeping protein (e.g., GAPDH) can be used for normalization.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies. Use spectrally distinct fluorophores for the phospho-protein and the normalization protein.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the phospho-protein and normalize it to the intensity of the housekeeping protein.[6]

  • Data Analysis: Plot the normalized fluorescence intensity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for the inhibition of the signaling pathway.

Visualizing Workflows and Pathways

Diagrams created using the DOT language for Graphviz are provided below to illustrate the experimental workflows and a representative signaling pathway.

CETSA_Workflow start_end start_end process process decision decision output output A Cell Treatment with This compound B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble Fraction C->D E Western Blot for Target Protein D->E F Quantify Soluble Protein E->F G Generate Melting Curves (Target Engagement) F->G Kinobeads_Workflow input input process process output output A Cell Lysate Preparation B Incubation with This compound A->B C Incubation with Kinobeads (Competitive Binding) B->C D Wash and Elute Bound Kinases C->D E Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Identify and Quantify Kinases (Target Profile) F->G EGFR_Signaling_Pathway receptor receptor kinase kinase inhibitor inhibitor downstream downstream output output EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PPA This compound (as an EGFR inhibitor) PPA->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Safety Operating Guide

Proper Disposal of Pyrazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific Safety Data Sheet (SDS) for Pyrazolo[1,5-a]pyridin-2-amine is publicly available, the following guidance is based on the safety data for structurally related pyrazole and pyridine derivatives and established best practices for the disposal of hazardous research chemicals. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, regional, and national regulations.

This guide provides a comprehensive framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. A conservative approach is recommended, treating the compound as hazardous chemical waste.

Inferred Hazard Profile and Safety Precautions

Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups. Pyrazole derivatives are known for diverse pharmacological activities, and pyridine compounds can be harmful and irritants. Therefore, this compound should not be disposed of in regular trash or discharged down the drain.

Key safety precautions include:

  • Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[2]

  • Spill Management: In case of a spill, absorb with an inert dry material, place it in a sealed container, and dispose of it as hazardous waste.[3]

Standard Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step protocol outlines the recommended procedure for its disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container. This includes any grossly contaminated materials like weighing paper or gloves.[4]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[4]

  • Rinsate: The first rinse of any contaminated glassware must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.[5]

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5] Do not use containers that could create a spark.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents with their approximate concentrations. The label should also include the date accumulation started, the principal investigator's name, and the laboratory location.[5]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5]

  • This area should be cool, dry, and well-ventilated, away from incompatible materials and sources of ignition.[2][3]

4. Waste Disposal Request:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a request to the EHS department.[3][4]

5. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4] The most common and recommended method for such compounds is high-temperature incineration.[1][4]

Summary of Safety and Disposal Information

Parameter Guideline Citation
Personal Protective Equipment Safety goggles with side-shields, chemical-resistant gloves, lab coat[1][2]
Handling Location Well-ventilated area (e.g., chemical fume hood)[1][2]
Solid Waste Container Labeled, sealable, chemically compatible container[4][5]
Liquid Waste Container Labeled, leak-proof, chemically compatible container[5]
Disposal Method High-temperature incineration by a licensed disposal company[1][4]
Prohibited Disposal Do not discharge to sewer systems or dispose of in regular trash[1]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate collect_solid Collect Solid Waste in a Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in a Labeled Container segregate->collect_liquid storage Store Sealed Container in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage request Request Waste Pickup from EHS Department storage->request disposal Professional Disposal: High-Temperature Incineration request->disposal

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the principles of safe handling during routine laboratory procedures that may generate this waste are critical.

Example Protocol: Weighing and Preparing a Solution

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure all necessary equipment (spatula, weighing paper, beaker, solvent, stir bar) is present.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing: Tare a piece of weighing paper on an analytical balance. Carefully weigh the desired amount of this compound.

  • Transfer: Gently transfer the solid from the weighing paper to a beaker containing the desired solvent.

  • Dissolution: Add a stir bar and place the beaker on a stir plate to facilitate dissolution.

  • Waste Collection: Dispose of the contaminated weighing paper and any used gloves in the designated solid hazardous waste container.

  • Rinsing: If the weighing paper is to be discarded, rinse it with a small amount of the solvent, and collect the rinsate in the liquid hazardous waste container.

By adhering to these procedures, you can minimize exposure and ensure that all waste generated is collected and disposed of safely and in accordance with best practices.

References

Personal protective equipment for handling Pyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-a]pyridin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the safety profiles of structurally related compounds. It is imperative to handle this compound with caution, assuming it may possess similar hazards such as skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[1][2] A face shield should be worn if there is a significant risk of splashing.[3]Ensure a proper fit before use.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).Inspect gloves for any signs of degradation or puncture before each use.[3][4] Use proper glove removal technique to avoid skin contact.[3][4]
Respiratory Protection A NIOSH-approved respirator is required when working outside a chemical fume hood, if ventilation is inadequate, or if dust is generated.[1][3][5] For solids, a dust respirator may be appropriate. For vapors, an organic vapor cartridge (Type A, Brown) is recommended.[1]Ensure proper fit-testing and training before using a respirator.
Protective Clothing A laboratory coat is standard.[3] For larger quantities or increased exposure risk, a chemical-protective suit may be necessary.Keep lab coats buttoned. Remove before leaving the laboratory.

Operational Plan: Safe Handling and Storage

A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]

  • Keep the container tightly closed when not in use.[1][5]

  • The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted.[1][6]

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Wash hands thoroughly with soap and water after handling the compound.[1][3]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material to avoid raising dust.[1]

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[1][2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and notify your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[8]

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

  • Regulatory Compliance: All chemical waste disposal must adhere to local, regional, and national hazardous waste regulations.[1][5] Do not pour this chemical down the drain.[1][2][5]

Experimental Workflow and Safety Protocols

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Related Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Weigh Compound Weigh Compound in Hood Prepare Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Decontaminate Glassware & Surfaces Segregate Waste->Decontaminate Dispose Waste Dispose of Hazardous Waste per Protocol Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.